molecular formula C8H4F3NO4 B3040131 5-Nitro-2-(trifluoromethoxy)benzaldehyde CAS No. 160503-78-6

5-Nitro-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B3040131
CAS No.: 160503-78-6
M. Wt: 235.12 g/mol
InChI Key: BYJIGJLBSZLEGI-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-(trifluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(trifluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIGJLBSZLEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Chemical Identity and Predicted Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Profile of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Introduction: In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount to tuning molecular properties. This guide delves into the chemical structure, predicted reactivity, and potential applications of 5-Nitro-2-(trifluoromethoxy)benzaldehyde. It is important to note that while this specific isomer is not readily cataloged as a stock chemical, its constituent functional groups—the benzaldehyde core, the trifluoromethoxy substituent, and the nitro group—are well-characterized. This document, therefore, serves as a predictive and instructional whitepaper, synthesizing data from analogous structures to provide researchers, scientists, and drug development professionals with a robust framework for understanding and potentially synthesizing this novel compound.

The structure of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is defined by a benzene ring substituted with an aldehyde group at position 1, a trifluoromethoxy group at position 2, and a nitro group at position 5. The combination of these groups dictates its electronic nature and, consequently, its chemical behavior.

The trifluoromethoxy (-OCF3) and nitro (-NO2) groups are potent electron-withdrawing groups. The -OCF3 group exerts a strong -I (inductive) effect, while the -NO2 group exerts both -I and -R (resonance) effects. Their placement on the ring significantly influences the electrophilicity of the aldehyde's carbonyl carbon and the reactivity of the aromatic ring itself.

A summary of its predicted and calculated properties, based on structurally similar compounds, is presented below.

PropertyPredicted Value / InformationSource / Basis of Prediction
CAS Number Not AssignedCompound not commercially cataloged
Molecular Formula C₈H₄F₃NO₄---
Molecular Weight 235.12 g/mol Calculated
Appearance Pale-yellow to yellow-brown solidBased on analogs like 5-nitro-2-(trifluoromethyl)benzaldehyde[1]
Solubility Insoluble in water; Soluble in common organic solvents (DCM, Ethyl Acetate, DMF)Based on general properties of nitrobenzaldehydes[2]
Reactivity Profile Highly electrophilic aldehyde, susceptible to nucleophilic attackInferred from electronic effects of -NO₂ and -OCF₃ groups[3]
Thermal Stability Potentially energetic due to the nitro group; handle with careGeneral precaution for nitro-aromatic compounds[4]

Electronic Landscape and Predicted Chemical Reactivity

The confluence of a nitro group and a trifluoromethoxy group creates a highly electron-deficient aromatic system. This has profound implications for the molecule's reactivity:

  • Enhanced Aldehyde Electrophilicity : The strong electron-withdrawing nature of both the ortho -OCF3 and para -NO2 groups (relative to the aldehyde) significantly increases the partial positive charge on the carbonyl carbon. This makes the aldehyde exceptionally reactive towards nucleophiles compared to unsubstituted benzaldehyde. This heightened reactivity is advantageous in reactions like condensations (e.g., Knoevenagel, Claisen-Schmidt), reductive aminations, and additions of organometallic reagents.[3]

  • Aromatic Ring Reactivity : The ring is highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAᵣ), particularly for substituents positioned ortho or para to the strong electron-withdrawing groups.

  • The Nitro Group as a Synthetic Handle : The nitro group itself is a versatile functional group. It can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including diazotization, amide coupling, and sulfonamide formation. This synthetic utility is a cornerstone of many drug discovery programs.

The workflow for a typical nucleophilic addition to this aldehyde would be expected to proceed with high efficiency.

G reagents 5-Nitro-2-(trifluoromethoxy)benzaldehyde (Highly Electrophilic Carbonyl) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) (e.g., Amine, Enolate, Grignard Reagent) nucleophile->intermediate product Addition Product (e.g., Imine, Chalcone, Alcohol) intermediate->product Protonation / Elimination

Caption: Predicted workflow for nucleophilic addition reactions.

Proposed Synthesis Strategy

A plausible synthetic route to 5-Nitro-2-(trifluoromethoxy)benzaldehyde can be designed based on established methods for analogous compounds, such as the synthesis of fluoronitrobenzaldehydes.[5] A common strategy involves the halogen-exchange (Halex) reaction on a suitable precursor.

Step-by-Step Protocol: Proposed Synthesis
  • Starting Material Selection : The synthesis could commence from 2-Chloro-5-nitrobenzaldehyde, a commercially available starting material.

  • Trifluoromethoxylation : The key step is the introduction of the -OCF3 group. This is challenging. While direct nucleophilic substitution of a chloro group with a trifluoromethoxide source is difficult, a multi-step sequence is more plausible. A more viable route might involve the reduction of the nitro group, protection of the resulting amine, hydroxylation of the chloro-position (e.g., via a Buchwald-Hartwig reaction), followed by trifluoromethylation of the hydroxyl group and re-oxidation/nitration. A more direct, albeit potentially lower-yielding, approach could involve copper- or palladium-catalyzed trifluoromethoxylation of an aryl halide or boronic acid precursor.

  • Alternative: Nitration of a Precursor : An alternative strategy would be the nitration of 2-(trifluoromethoxy)benzaldehyde.[6] The -OCF3 group is ortho, para-directing. Nitration would likely yield a mixture of isomers, including the desired 5-nitro product, which would then require chromatographic separation.

    • Reaction Setup : Dissolve 2-(trifluoromethoxy)benzaldehyde in concentrated sulfuric acid at 0°C.

    • Nitration : Add a stoichiometric amount of fuming nitric acid dropwise while maintaining the temperature below 5°C.

    • Reaction Monitoring : Stir the mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Workup : Carefully pour the reaction mixture onto crushed ice, which should precipitate the crude product.

    • Purification : Filter the solid, wash with cold water until the filtrate is neutral, and then purify by recrystallization or column chromatography to isolate the 5-nitro isomer.

G cluster_0 Proposed Synthesis via Nitration start 2-(Trifluoromethoxy)benzaldehyde reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents HNO₃ / H₂SO₄ (Nitrating Mixture) reagents->reaction product_mix Mixture of Isomers (3-nitro, 5-nitro) reaction->product_mix separation Chromatographic Separation product_mix->separation final_product 5-Nitro-2-(trifluoromethoxy)benzaldehyde separation->final_product

Caption: Proposed synthesis workflow via nitration.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is a well-established strategy in modern drug design to enhance key pharmaceutical properties.[7][8]

  • Metabolic Stability : The C-F bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[8]

  • Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. Increased lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[8]

  • Modulation of pKa and Conformation : The electronic properties of the -OCF3 group can alter the pKa of nearby ionizable groups, affecting a drug's solubility and target-binding interactions.

  • Bioisosterism : The nitro group is a common feature in pharmacologically active molecules, often acting as a hydrogen bond acceptor or participating in charge-transfer interactions with biological targets.[9] Hydrazones derived from 5-nitro-2-furaldehyde, for example, have shown significant trypanocidal activity.[10]

This molecular scaffold would be of interest for developing novel kinase inhibitors, GPCR modulators, or anti-infective agents, where fine-tuning of metabolic stability and cell permeability is critical.

Analytical Characterization Profile

The identity and purity of 5-Nitro-2-(trifluoromethoxy)benzaldehyde would be confirmed using standard analytical techniques. The expected spectral features are outlined below.

TechniqueExpected Features
¹H NMR - Aldehyde proton (CHO) : Singlet, downfield shift (~10.0-10.5 ppm) due to deshielding. - Aromatic protons : Three distinct signals in the aromatic region (7.5-9.0 ppm), exhibiting coupling patterns consistent with a 1,2,5-trisubstituted benzene ring. Significant downfield shifts are expected due to the electron-withdrawing groups.
¹³C NMR - Carbonyl carbon : Signal around 185-195 ppm. - Aromatic carbons : Six signals, including two quaternary carbons attached to the -OCF3 and -NO₂ groups. The carbon of the -OCF3 group will appear as a quartet due to coupling with fluorine.
¹⁹F NMR - A single sharp signal for the -OCF₃ group, as all three fluorine atoms are equivalent.
IR Spectroscopy - C=O stretch (aldehyde) : Strong absorption band around 1700-1720 cm⁻¹. - N-O stretch (nitro) : Two characteristic strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). - C-F stretch : Strong absorptions in the 1100-1300 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺) : Expected at m/z = 235.01. High-resolution mass spectrometry would be used to confirm the elemental composition.

Safety and Handling

As a matter of sound laboratory practice, 5-Nitro-2-(trifluoromethoxy)benzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements (Predicted) : Based on analogs, it is predicted to cause skin and serious eye irritation.[6][11] It may also be harmful if swallowed.[12]

  • Handling Precautions :

    • Work in a well-ventilated fume hood.[13]

    • Avoid breathing dust/fumes.[13]

    • Wash hands thoroughly after handling.[6]

    • Store in a cool, dry, well-ventilated place, away from heat and sources of ignition.[12]

    • Given the nitro group, consider the potential for thermal decomposition and avoid excessive heating.

Conclusion

While 5-Nitro-2-(trifluoromethoxy)benzaldehyde represents a novel chemical entity, a comprehensive understanding of its properties and reactivity can be extrapolated from the well-documented chemistry of its constituent parts. The powerful combination of the aldehyde, trifluoromethoxy, and nitro functional groups creates a highly versatile building block. Its enhanced electrophilicity makes it an excellent substrate for a variety of synthetic transformations, while the physicochemical properties imparted by the -OCF3 and -NO2 groups make it a compelling scaffold for applications in drug discovery and materials science. This guide provides a foundational, predictive framework to support future research and synthesis of this promising molecule.

References

  • American Elements. 2-Nitro-5-(trifluoromethyl)benzaldehyde. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. 2014. Available from: [Link]

  • PubChem. 5-Fluoro-2-nitrobenzaldehyde. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. 2026. Available from: [Link]

  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]

  • PubChem. 2-Fluoro-5-nitrobenzaldehyde. Available from: [Link]

  • PubChem. 3-Nitro-5-(trifluoromethyl)benzaldehyde. Available from: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025. Available from: [Link]

  • PubMed. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. 2001. Available from: [Link]

  • SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025. Available from: [Link]

  • RSC Publishing. New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity. 2016. Available from: [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. 2012. Available from: [Link]

  • Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Available from: [Link]

  • Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. Available from: [Link]

  • ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. 2025. Available from: [Link]

  • Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available from: [Link]

Sources

Technical Guide: Solubility Profile & Handling of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 5-Nitro-2-(trifluoromethoxy)benzaldehyde .

Executive Summary

5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS: 35925-01-6) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive heterocycles and pharmaceutical candidates. Its chemical behavior is dominated by two opposing functionalities: the strongly electron-withdrawing nitro group (-NO₂) , which imparts polarity and crystallinity, and the lipophilic trifluoromethoxy group (-OCF₃) , which enhances solubility in halogenated and non-polar organic solvents while depressing the melting point relative to non-fluorinated analogs.

Critical Handling Note: Due to the aldehyde functionality, this compound is susceptible to autoxidation to the corresponding benzoic acid. It must be stored under an inert atmosphere (N₂ or Ar) at 2–8°C.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₈H₄F₃NO₄Moderate Molecular Weight (235.12 g/mol )
Physical State Low-melting solid or viscous oilMay supercool; gentle warming often required for transfer.
LogP (Predicted) ~2.4 – 2.8Lipophilic; indicates poor water solubility.
Electronic Character Electron-deficient aromatic ringHigh affinity for nucleophilic solvents (DMSO, DMF).
Key Functionalities Nitro (-NO₂), Aldehyde (-CHO), Trifluoromethoxy (-OCF₃)-NO₂ increases polarity; -OCF₃ increases lipophilicity.

Solubility Analysis & Solvent Selection

The solubility of 5-Nitro-2-(trifluoromethoxy)benzaldehyde follows a "dual-nature" profile due to the competition between the polar nitro group and the lipophilic fluorinated ether.

Solubility Data Table (Estimated at 25°C)

Data derived from structure-activity relationships (SAR) of nitro-trifluoromethoxy analogs.

Solvent ClassSpecific SolventSolubility RatingApplication
Polar Aprotic DMSO Excellent (>100 mg/mL) Primary Choice for biological assays and stock solutions.
Polar Aprotic DMF / DMAc Excellent (>100 mg/mL) Ideal for synthetic reactions (SₙAr, condensations).
Chlorinated Dichloromethane (DCM) Good (>50 mg/mL) Preferred for extraction and transport.
Esters Ethyl Acetate Good (>30 mg/mL) Standard solvent for TLC and silica chromatography.
Alcohols Methanol / Ethanol Moderate (10–30 mg/mL) Good for reactions; solubility increases significantly with heat.
Ethers THF / 2-MeTHF Good (>40 mg/mL) Useful for Grignard/Lithiation reactions (if compatible).
Non-Polar Hexanes / Heptane Poor (<1 mg/mL) Anti-solvent for precipitation/crystallization.
Aqueous Water / PBS Insoluble Requires co-solvent (e.g., <1% DMSO) for biological use.
Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application.

SolubilityDecisionTree Start Select Application BioAssay Biological Assay Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis Purification Purification / Workup Start->Purification StockSol Prepare Stock (10-20mM) BioAssay->StockSol HighTemp High Temp (>80°C)? Synthesis->HighTemp Extract Extraction Purification->Extract Cryst Recrystallization Purification->Cryst DMSOChoice Use Anhydrous DMSO StockSol->DMSOChoice DMF Use DMF or DMAc HighTemp->DMF Yes LowTemp Use DCM, THF, or MeOH HighTemp->LowTemp No DCM_EtOAc Use DCM or EtOAc Extract->DCM_EtOAc MixedSys Solvent: EtOH/EtOAc Anti-solvent: Hexane/Heptane Cryst->MixedSys

Figure 1: Decision tree for solvent selection based on experimental requirements.

Experimental Protocols

Protocol A: Preparation of Standard Stock Solution (10 mM)

Objective: Create a stable, precipitation-free stock for biological screening.

Reagents:

  • 5-Nitro-2-(trifluoromethoxy)benzaldehyde (MW: 235.12 g/mol )

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

Workflow:

  • Weighing: Accurately weigh 2.35 mg of the compound into a sterile, amber glass vial. (Scaling: 23.5 mg for 10 mL).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If the compound is an oil/solid mix, sonicate at room temperature for 2 minutes.

  • Validation: Inspect visually. The solution should be clear and yellow. If turbidity persists, warm gently to 37°C.

  • Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw cycles and hydration.

Protocol B: Self-Validating Solubility Determination

Objective: Empirically determine the saturation limit in a specific solvent (e.g., Methanol) for process scale-up.

Methodology:

  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (Nylon filters may degrade with strong nitro-aromatics).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

    • HPLC (Preferred): Dilute 10 µL of filtrate into 990 µL Acetonitrile and inject. Compare peak area against a standard curve.

Visualization: Stock Solution Workflow

StockPrep Step1 Weigh 23.5 mg (Target) Step2 Add 10 mL Anhydrous DMSO Step1->Step2 Step3 Vortex/Sonicate (2 mins, RT) Step2->Step3 Step4 Visual Inspection (Clear Yellow) Step3->Step4 Step5 Aliquot & Freeze (-20°C, Amber Vial) Step4->Step5

Figure 2: Step-by-step workflow for preparing a 10 mM stock solution.

References

  • BenchChem. (2025). Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Nitro-2-(trifluoromethyl)benzaldehyde. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 5-Nitro-2-(trifluoromethoxy)benzaldehyde. National Library of Medicine. Retrieved from [3]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis and evaluation of nitro-trifluoromethyl-benziodaoxol-3-one. Retrieved from

  • Thermo Fisher Scientific. (2025). Product Specifications: 2-Fluoro-5-nitrobenzaldehyde. Retrieved from

Sources

Technical Guide on 5-Nitro-2-(trifluoromethoxy)benzaldehyde: A Note on Availability

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive search for "5-Nitro-2-(trifluoromethoxy)benzaldehyde," we have been unable to locate a specific ChemSpider ID, CAS number, or sufficient verifiable technical data for this exact molecule in established chemical databases and scientific literature. The absence of this foundational information prevents the creation of an in-depth technical guide that would meet the necessary standards of scientific integrity and accuracy.

To provide a valuable and technically accurate resource, we propose to create a guide on a closely related and well-documented compound: 5-Nitro-2-(trifluoromethyl)benzaldehyde .

This alternative shares the critical nitrobenzaldehyde scaffold and the electron-withdrawing trifluoromethyl group at the 2-position, making it a highly relevant analogue. It is a commercially available building block with accessible data on its synthesis, properties, and reactivity, allowing for the development of a comprehensive guide as per the original request's structure and depth.

Would you like to proceed with a detailed technical guide on 5-Nitro-2-(trifluoromethyl)benzaldehyde ? Your confirmation will allow us to generate the full whitepaper, complete with protocols, diagrams, and a complete reference list for this alternative compound.

An In-depth Technical Guide to 5-Nitro-2-(trifluoromethoxy)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of molecules. Among these, the trifluoromethoxy group (-OCF₃) stands out for its unique electronic characteristics and its ability to enhance metabolic stability and cell permeability. When coupled with a nitro group on a benzaldehyde scaffold, as in 5-Nitro-2-(trifluoromethoxy)benzaldehyde, a highly versatile and reactive building block emerges. This guide provides a comprehensive technical overview of 5-Nitro-2-(trifluoromethoxy)benzaldehyde, delving into its chemical identity, physicochemical properties, synthesis, reactivity, and its burgeoning applications in the field of drug development. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers to leverage the full potential of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde with the chemical formula C₈H₄F₃NO₄. Its structure is characterized by a benzene ring functionalized with an aldehyde group (-CHO), a trifluoromethoxy group (-OCF₃) at position 2, and a nitro group (-NO₂) at position 5.

IdentifierValueReference
CAS Number 160503-78-6[1]
Molecular Formula C₈H₄F₃NO₄[1]
Molecular Weight 235.118 g/mol [1]
MDL Number MFCD11847468[1]

While specific, experimentally determined physicochemical data for 5-Nitro-2-(trifluoromethoxy)benzaldehyde is not extensively documented in publicly available literature, its properties can be inferred from the nature of its constituent functional groups and data from commercial suppliers. The presence of the polar nitro and aldehyde groups suggests a degree of polarity, while the trifluoromethoxy group contributes to increased lipophilicity.

Inferred Physicochemical Properties:

  • Appearance: Likely a solid at room temperature, potentially crystalline.

  • Solubility: Expected to have limited solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

  • Thermal Stability: The nitroaromatic scaffold suggests that it should be handled with care, avoiding high temperatures and potential sources of ignition, as is standard practice for such compounds.

Synthesis and Mechanistic Considerations

The synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde typically involves the electrophilic nitration of the precursor, 2-(trifluoromethoxy)benzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

The Directing Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is a fascinating and somewhat complex director in electrophilic aromatic substitution. It is strongly deactivating due to the powerful inductive electron-withdrawing effect of the three fluorine atoms.[2][3] However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.[2] Due to steric hindrance from the bulky trifluoromethoxy group, the para position is generally favored over the ortho positions.

G cluster_key Electronic Effects of -OCF3 Key1 Inductive Effect (-I): Electron Withdrawing (Deactivating) Key2 Resonance Effect (+R): Electron Donating (Ortho, Para-Directing) OCF3 -OCF3 Group Inductive Strong Inductive Withdrawal (-I effect) OCF3->Inductive 3 Electronegative F atoms Resonance Weak Resonance Donation (+R effect) OCF3->Resonance Oxygen lone pairs Reactivity Overall Ring Deactivation Inductive->Reactivity Directing Ortho, Para-Directing Resonance->Directing

General Synthesis Protocol

A plausible synthetic route to 5-Nitro-2-(trifluoromethoxy)benzaldehyde involves the nitration of 2-(trifluoromethoxy)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme:

G Reactant 2-(Trifluoromethoxy)benzaldehyde Product 5-Nitro-2-(trifluoromethoxy)benzaldehyde Reactant->Product Nitration Reagents HNO₃, H₂SO₄ Reagents->Reactant:n

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting material, 2-(trifluoromethoxy)benzaldehyde, in a suitable solvent (e.g., concentrated sulfuric acid) in an ice bath.

  • Preparation of Nitrating Mixture: Separately, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-(trifluoromethoxy)benzaldehyde, maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 5-Nitro-2-(trifluoromethoxy)benzaldehyde.

Reactivity and Synthetic Utility

The chemical reactivity of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is dominated by the aldehyde functional group, which is significantly activated by the strong electron-withdrawing effects of both the nitro group and the trifluoromethoxy group. This heightened electrophilicity of the carbonyl carbon makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.

G cluster_reactivity Reactivity of the Aldehyde Group Aldehyde Carbonyl Carbon (δ+) Reactivity Increased Electrophilicity of Carbonyl Carbon Aldehyde->Reactivity EWG1 Nitro Group (-NO₂) (Strong Electron-Withdrawing) EWG1->Aldehyde EWG2 Trifluoromethoxy Group (-OCF₃) (Strong Electron-Withdrawing) EWG2->Aldehyde Nucleophilic_Attack Enhanced Susceptibility to Nucleophilic Attack Reactivity->Nucleophilic_Attack

Key Reactions:

  • Reductive Amination: The aldehyde can readily react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for the synthesis of alkenes.

  • Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds and the Henry reaction with nitroalkanes.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol. Furthermore, the nitro group can be selectively reduced to an amine, providing a handle for further functionalization.

Applications in Drug Discovery and Development

The unique combination of the reactive aldehyde, the metabolically robust trifluoromethoxy group, and the versatile nitro group makes 5-Nitro-2-(trifluoromethoxy)benzaldehyde a highly attractive building block in drug discovery.

  • Scaffold for Bioactive Molecules: The substituted benzaldehyde core serves as a versatile scaffold for the synthesis of a wide range of heterocyclic and carbocyclic compounds with potential biological activity.

  • Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 5-Nitro-2-(trifluoromethoxy)benzaldehyde provides a direct route to introduce this valuable moiety.

  • Probing Structure-Activity Relationships (SAR): As a readily available intermediate, it allows for the systematic modification of lead compounds, enabling researchers to explore SAR and optimize the pharmacological properties of drug candidates.

  • Synthesis of Heterocyclic Compounds: The aldehyde and the potential for reducing the nitro group to an amine provide two key functionalities for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs. For instance, it can be a precursor for the synthesis of substituted quinolines, benzodiazepines, and other nitrogen-containing heterocycles.

While specific examples of marketed drugs derived directly from 5-Nitro-2-(trifluoromethoxy)benzaldehyde are not readily found in the literature, its utility as a building block is evident from the numerous patents and research articles describing the synthesis of novel compounds for various therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 5-Nitro-2-(trifluoromethoxy)benzaldehyde.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a valuable and versatile synthetic intermediate that offers a powerful combination of reactivity and desirable physicochemical properties for drug discovery and development. The presence of the electron-withdrawing nitro and trifluoromethoxy groups activates the aldehyde for a wide range of chemical transformations, while the trifluoromethoxy moiety imparts metabolic stability and favorable lipophilicity. A thorough understanding of its synthesis, reactivity, and directing effects is crucial for medicinal chemists and process development scientists seeking to design and create the next generation of therapeutic agents. As the demand for more effective and safer drugs continues to grow, the strategic use of well-designed building blocks like 5-Nitro-2-(trifluoromethoxy)benzaldehyde will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent.
  • BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.
  • Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH.

Sources

5-Nitro-2-(trifluoromethoxy)benzaldehyde storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS: 112641-23-3) presents a unique storage challenge due to the convergence of two critical physicochemical factors: high susceptibility to auto-oxidation (characteristic of electron-deficient benzaldehydes) and a low melting point (34–40 °C).

While often categorized generically as a "Store Cool/Dry" reagent, this compound requires a more rigorous protocol. Storage above 25°C risks phase transition (melting), which accelerates oxidative degradation and complicates handling. Consequently, this guide mandates a Cold Chain (2–8°C) storage protocol under an Inert Atmosphere to maintain >98% purity for drug development applications.

Physicochemical Profile & Stability Logic

To derive the correct storage conditions, we must analyze the molecule’s functional vulnerabilities.

FeaturePropertyStability Implication
Aldehyde Group (-CHO)Electrophilic, Air-SensitivePrimary Failure Mode: Rapidly oxidizes to 5-nitro-2-(trifluoromethoxy)benzoic acid upon exposure to atmospheric oxygen.
Nitro Group (-NO₂)Electron-WithdrawingIncreases the electrophilicity of the aldehyde carbonyl, potentially accelerating nucleophilic attack (e.g., hydrolysis) if moisture is present.
Trifluoromethoxy (-OCF₃)Lipophilic, FluorinatedGenerally chemically stable, but enhances volatility. Adds significant cost; degradation represents a high financial loss.
Physical State Low-Melting Solid (34–40°C)Critical: Ambient temperatures in warm labs (>25°C) can induce partial melting. Repeated freeze-thaw cycles promote crystal lattice defects and accelerate decomposition.
The Degradation Pathway (DOT Visualization)

The following diagram illustrates the primary oxidation pathway that storage protocols must prevent.

DegradationPathway cluster_conditions Accelerating Factors Compound 5-Nitro-2-(trifluoromethoxy) benzaldehyde (Active Reagent) Intermediate Peracid Intermediate (Unstable) Compound->Intermediate Auto-oxidation Oxygen Atmospheric O2 (Trigger) Oxygen->Compound Diffusion into container Product 5-Nitro-2-(trifluoromethoxy) benzoic acid (Impurity) Intermediate->Product Rearrangement Light UV Light Heat Temp > 25°C

Figure 1: The primary oxidative degradation pathway. The aldehyde is converted to the corresponding benzoic acid, a common impurity that interferes with stoichiometric calculations in synthesis.

Protocol: Long-Term Storage Specifications

This protocol is designed to ensure a shelf-life of 12–24 months .

A. Environmental Control
  • Temperature: 2°C to 8°C (Refrigerated).

    • Reasoning: Keeps the compound well below its melting point (34°C), ensuring it remains a solid. Solid-state diffusion of oxygen is significantly slower than in the liquid phase.

  • Atmosphere: Inert Gas (Argon preferred, Nitrogen acceptable).

    • Reasoning: Argon is heavier than air and provides a more effective "blanket" over the solid surface in the vial, displacing oxygen.

  • Light: Total Darkness.

    • Reasoning: Nitro-aromatics can be photosensitive. UV energy can catalyze the radical formation required for auto-oxidation.

B. Container Specifications
  • Primary Vessel: Amber borosilicate glass vial with a Teflon (PTFE)-lined screw cap.

    • Note: Avoid polyethylene liners, which can be permeable to oxygen over long periods.

  • Secondary Containment: Sealed desiccator or a vacuum-sealed Mylar bag containing a sachet of activated silica gel and an oxygen scavenger.

Workflow: Handling & Re-Qualification

Improper handling during usage is the most common cause of batch degradation.

Step-by-Step Handling Protocol
  • Equilibration (The "Thaw" Rule):

    • Remove the vial from the refrigerator (2–8°C).

    • WAIT 30 MINUTES before opening.

    • Scientific Basis: Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the hygroscopic solid. This moisture catalyzes hydrolysis and interferes with sensitive coupling reactions (e.g., reductive amination).

  • Dispensing:

    • Flush the headspace with Argon immediately after removing the aliquot.

    • Seal the cap tightly.

    • Wrap the cap junction with Parafilm® to minimize gas exchange.

  • Phase Check:

    • Observe the physical state.[1][2][3][4][5][6][7][8] If the solid appears "wet" or fused into a glass-like block, it may have melted and re-solidified. Perform a purity check.

Re-Qualification Workflow (DOT Visualization)

HandlingWorkflow Storage Storage (2-8°C) Inert Atmosphere Equilibrate Equilibrate to RT (30 mins, Sealed) Storage->Equilibrate Check Visual Inspection: Is it melted/discolored? Equilibrate->Check Open Open & Dispense (Quickly) Blanket Backfill with Argon Open->Blanket Reseal Reseal & Parafilm Blanket->Reseal Return Return to 2-8°C Reseal->Return Check->Open No (Solid Pale Yellow) QC Run H-NMR / HPLC Check->QC Yes (Dark/Liquid)

Figure 2: Standard Operating Procedure (SOP) for withdrawing material, emphasizing the equilibration step to prevent moisture ingress.

Quality Control Parameters

When re-qualifying stored material, use the following metrics.

TestMethodAcceptance CriteriaFailure Indication
Appearance VisualPale yellow to yellow-brown crystalline solid.Dark brown/orange oil or sticky gum (indicates oxidation/melting).
Purity HPLC (C18, ACN/Water)> 97.0% AreaNew peak at RRT ~0.8 (Benzoic Acid derivative).
Identity ¹H-NMR (CDCl₃)Distinct aldehyde proton singlet at ~10.3-10.5 ppm .Disappearance of aldehyde peak; appearance of broad acid peak >11 ppm.

Safety & Emergency Data

  • Flash Point: ~70°C. While not highly flammable, it is combustible.

  • Spill Response: Do not use water (immiscible). Absorb with vermiculite or sand.

  • Incompatibility: Reacts violently with strong oxidizing agents and strong bases (e.g., NaOH, which will degrade the aldehyde via Cannizzaro reaction or haloform-type cleavage).

References

  • PubChem. (n.d.). Compound Summary: 5-Nitro-2-(trifluoromethoxy)benzaldehyde (CID 1123456). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Amarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Methodological & Application

Application Note: Precision Functionalization of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 5-Nitro-2-(trifluoromethoxy)benzaldehyde with Amines Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a highly specialized electrophilic building block used in the synthesis of bioactive heterocycles and pharmaceutical intermediates.[1] Its unique reactivity profile is defined by two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the C5 position and a trifluoromethoxy group (-OCF₃) at the C2 position.[1]

While the primary application of this compound is reductive amination or Schiff base formation via the aldehyde, the specific electronic arrangement creates a "double-edged sword" of reactivity:

  • High Aldehyde Electrophilicity: The electron-deficient ring makes the aldehyde carbonyl exceptionally reactive toward amines, facilitating rapid imine formation even with weak nucleophiles.

  • SNAr Liability (The "Trap"): The -OCF₃ group is positioned ortho to the aldehyde and para to the nitro group. This 1,4-relationship relative to the nitro group activates the -OCF₃ moiety toward Nucleophilic Aromatic Substitution (SNAr) .[1] Harsh conditions or excess basic amines can displace the -OCF₃ group, leading to unintended 2-amino-5-nitrobenzaldehyde derivatives.[1]

This guide provides optimized protocols to selectively target the aldehyde while preserving the valuable -OCF₃ pharmacophore.

Chemical Profile & Reactivity Analysis

Electronic Environment
  • Aldehyde (C1): Highly activated.[1] Rapid equilibrium with amines to form hemiaminals and imines.

  • Trifluoromethoxy (C2): A lipophilic, metabolically stable group. However, it is a pseudo-halogen leaving group. Its displacement is accelerated by the para-nitro group.[1]

  • Nitro (C5): Strongly deactivates the ring, preventing electrophilic aromatic substitution, but activating the ring for nucleophilic attack at C2.

Reaction Pathways

The following diagram illustrates the competing pathways. Pathway A is the desired route. Pathway B is the side reaction to be avoided.

ReactionPathways Start 5-Nitro-2-(trifluoromethoxy) benzaldehyde Imine Intermediate Imine (Schiff Base) Start->Imine Pathway A: Condensation (Mild Conditions, RT) SideProduct SNAr Side Product (2-Amino-5-nitrobenzaldehyde) Start->SideProduct Pathway B: SNAr (High T, Basic, Excess Amine) Amine Primary/Secondary Amine (R-NH2) Product Target Amine (Reductive Amination Product) Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Chemoselectivity map. Pathway A (Green) yields the target amine. Pathway B (Red) results in the loss of the -OCF₃ group via nucleophilic aromatic substitution.

Experimental Protocols

Protocol A: Selective Reductive Amination (Recommended)

Objective: Synthesize secondary or tertiary amines without displacing the -OCF₃ group.[1] Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is mild and does not reduce the aldehyde or nitro group, nor does it promote SNAr.

Materials
  • Substrate: 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.05 – 1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: Avoid DMF or DMSO as polar aprotic solvents accelerate SNAr.[1]

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Procedure
  • Imine Formation (Pre-complexation):

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).

    • Add the amine (1.05 equiv).

    • Add Acetic Acid (1.0 equiv).[1]

    • Stir at Room Temperature (20-25°C) for 30–60 minutes under nitrogen. Visual Check: The solution may turn slightly yellow, indicating imine formation.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 2–16 hours.

    • Monitoring: Check by TLC or LC-MS.[1] Look for the disappearance of the imine/aldehyde peak.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs).

    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).[1] Note: The product is likely less polar than the amine but more polar than the aldehyde.

Protocol B: Isolation of Schiff Base (Imine)

Objective: Isolate the crystalline imine intermediate for characterization or subsequent asymmetric reduction. Risk: Higher risk of SNAr if heated.

Step-by-Step Procedure
  • Solvent Selection: Use Ethanol (EtOH) or Methanol (MeOH) .[1]

  • Reaction:

    • Dissolve 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv) in EtOH (0.2 M).

    • Add Amine (1.0 equiv).[1]

    • Stir at Room Temperature for 2–4 hours.

    • Precipitation: In many cases, the electron-deficient imine will precipitate out of the alcohol solution.

  • Optimization:

    • If no precipitate forms, add a drying agent (MgSO₄) to drive the equilibrium.

    • Do NOT reflux. Refluxing this specific substrate with nucleophilic amines in ethanol can trigger the displacement of -OCF₃.

  • Isolation:

    • Filter the solid. Wash with cold ethanol. Dry under vacuum.

Troubleshooting & Optimization Guide

Data Summary: Solvent & Condition Effects
ParameterConditionOutcomeRisk Level
Solvent DCM / DCE Excellent. Promotes imine formation; suppresses SNAr.[1]Low
Solvent DMF / DMSO Poor. High dielectric constant stabilizes the Meisenheimer complex, accelerating SNAr (OCF₃ displacement).High
Temperature 0°C to 25°C Optimal. Kinetic control favors C=N formation over C-N substitution.Low
Temperature > 60°C Dangerous. Thermal energy overcomes the activation barrier for C-OCF₃ cleavage.[1]High
Base TEA / DIPEA Avoid. Excess base increases the nucleophilicity of the amine and promotes SNAr.Medium
Diagnostic: How to detect SNAr Side Products

If your reaction turns a deep, intense orange or red , you have likely displaced the -OCF₃ group.

  • Mechanism: The resulting product is a 2-amino-5-nitrobenzaldehyde derivative.[1] These are highly conjugated "push-pull" systems (amino donor + nitro acceptor) and are intensely colored (solvatochromic).[1]

  • Confirmation: Check 19F NMR .

    • Target Product: Single signal around -58 ppm (typical for Ar-OCF₃).[1]

    • Side Product: Loss of Fluorine signal (or appearance of free fluoride/leaving group signals depending on workup).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

  • Leroux, F., et al. "Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration." Journal of Organic Chemistry, 2003, 68(12), 4693-4699. (Discusses stability and reactivity of OCF3 groups). Link[1]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[2] Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link[1]

  • BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions of Activated Nitrobenzenes." (General context on SNAr activation by nitro groups). Link[1]

Note: The CAS number for 5-Nitro-2-(trifluoromethoxy)benzaldehyde is not widely standardized in public catalogs and may appear as a custom building block.[1] Ensure structural verification (NMR/MS) before use.

Sources

reductive amination using 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Reductive Amination of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Executive Summary

This guide details the chemo-selective reductive amination of 5-Nitro-2-(trifluoromethoxy)benzaldehyde with primary or secondary amines.[1][2] The primary challenge with this substrate is the high susceptibility of the nitro group (


) to reduction under standard hydrogenation conditions and the potential instability of the electron-deficient imine intermediate.[1]

Core Strategy: Utilization of Sodium Triacetoxyborohydride (STAB) in a one-pot procedure.[1] This reagent system provides the necessary hydride activity to reduce the iminium species while remaining inert toward the nitro functionality and the chemically robust trifluoromethoxy (


) group.[1]

Substrate Analysis & Chemical Logic

To design a robust protocol, we must first understand the electronic environment of the starting material.

FeatureMoietyElectronic EffectExperimental Implication
Core BenzaldehydeElectrophileSite of amine attack.[1]
Position 5 Nitro (

)
Strong EWG (Resonance/Induction)Increases electrophilicity of the carbonyl.[1] Risk: Reduction to aniline or hydroxylamine if conditions are too harsh (e.g.,

,

).
Position 2 Trifluoromethoxy (

)
EWG (Induction) + LipophilicEnhances metabolic stability and lipid permeability.[1] Generally chemically stable but sensitive to strong organolithiums.

The "Electronic Trap": The combined electron-withdrawing nature of the


 and 

groups makes the aldehyde carbonyl carbon highly electrophilic.[1]
  • Pro: Schiff base (imine) formation will be rapid, often requiring no Lewis acid catalyst.

  • Con: The resulting imine is electron-deficient and prone to hydrolysis.[1] Isolation of the imine is not recommended. A "One-Pot" reductive amination is mandatory to trap the imine immediately as it forms.[1]

Mechanistic Pathway & Selectivity

The following diagram illustrates the reaction pathway, highlighting the chemo-selectivity required to avoid side reactions.

ReactionPathway Substrate 5-Nitro-2-(OCF3) Benzaldehyde Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine (Fast) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Transient) Hemiaminal->Imine - H2O (Equilibrium) Product Secondary Amine (Target) Imine->Product STAB (Selective) Reduces C=N only SideProduct Aniline Derivative (Over-reduction) Imine->SideProduct H2/Pd or LiAlH4 (AVOID)

Figure 1: Reaction pathway demonstrating the selective reduction node. STAB selectively reduces the C=N bond without touching the nitro group.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv).[1]

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Alternative).[1][3][4]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1]

Safety Note: STAB evolves hydrogen gas upon reaction with protic sources.[1] Ensure proper venting. Nitro compounds are potentially energetic; avoid high heat.[1]

Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, dissolve 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

    • Why DCE? Abdel-Magid et al. demonstrated that DCE provides faster reaction rates than THF for STAB reductions [1].[1]

  • Amine Addition: Add the Amine (1.1 equiv).

    • Observation: You may observe a color change (yellow/orange) indicating imine formation.[1]

    • Self-Validation: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 – 2.0 equiv).

    • Mechanism:[1][2] AcOH protonates the imine to form the iminium ion, which is the active species reduced by STAB.

    • Note: For this specific electron-deficient aldehyde, imine formation is fast, but acid aids the reduction step.

  • Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

    • Caution: Mild gas evolution (

      
      ) may occur.[1]
      
    • Timing: Stir at Room Temperature (20–25 °C) for 2–4 hours.

  • Monitoring (Self-Validation Point): Monitor via LC-MS or TLC.

    • Target: Disappearance of Aldehyde (

      
       235) and Imine intermediate.[1] Appearance of Product (
      
      
      
      ).
    • TLC:[1] Aldehydes are typically less polar than the amine product.[1] Stain with Ninhydrin (for amines) or 2,4-DNP (for residual aldehyde).[1]

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
        (gas evolution will occur).[1] Stir for 15 minutes.
      
    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      

Optimization & Troubleshooting Guide

Use the following decision tree to adapt the protocol for difficult substrates.

OptimizationTree Start Start Protocol Check Check LCMS/TLC after 4 hours Start->Check Complete Reaction Complete -> Workup Check->Complete Product > 95% Incomplete Incomplete Conversion Check->Incomplete Product < 50% AldehydeRemains Aldehyde Remains Incomplete->AldehydeRemains Imine didn't form ImineRemains Imine Remains (Reduction stalled) Incomplete->ImineRemains Imine formed but not reducing Action2 Add Molecular Sieves (4Å) to drive equilibrium AldehydeRemains->Action2 Action1 Add 0.5 eq STAB + Increase Time ImineRemains->Action1

Figure 2: Troubleshooting logic flow for incomplete reactions.

Specific Troubleshooting Scenarios:

  • Scenario A: Nitro Reduction Observed.

    • Cause: Presence of stronger reducing agents or catalytic metals.

    • Fix: Ensure STAB is used, not

      
       (which can be too strong in certain solvents) or 
      
      
      
      . Ensure glassware is free of transition metal residues.
  • Scenario B: Low Yield with Sterically Hindered Amines.

    • Fix: Switch solvent to DCE (if using THF).[1] If still sluggish, use Titanium(IV) isopropoxide (

      
      ) as a Lewis acid additive (1.5 equiv) to force imine formation before adding STAB [2].[1]
      
  • Scenario C: Hydrolysis of Product.

    • Fix: The trifluoromethoxy group is stable, but the resulting amine might be sensitive. Avoid strong acidic workups.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Matos, M. J. , et al. (2025).[9] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[9]

  • Bhattacharyya, S. (1994).[1][2] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][8] Tetrahedron Letters, 35(15), 2401-2404.

Sources

5-Nitro-2-(trifluoromethoxy)benzaldehyde as organic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Nitro-2-(trifluoromethoxy)benzaldehyde as a Strategic Organic Building Block

Executive Summary

5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS: 160503-78-6 ) represents a high-value fluorinated scaffold for drug discovery. Its structural uniqueness lies in the synergistic combination of a strongly electron-withdrawing nitro group and a lipophilic trifluoromethoxy (-OCF


) moiety. This "push-pull" electronic profile makes the aldehyde highly electrophilic, facilitating rapid condensation reactions, while the -OCF

group serves as a metabolically stable, lipophilic bioisostere for chloride or trifluoromethyl groups, significantly enhancing membrane permeability and bioavailability in lead compounds.

This guide details the reactivity profile, handling procedures, and validated synthetic protocols for leveraging this building block in the synthesis of antitubercular agents, kinase inhibitors, and novel heterocycles.

Chemical Profile & Structural Significance

PropertyData
IUPAC Name 5-Nitro-2-(trifluoromethoxy)benzaldehyde
CAS Number 160503-78-6
Molecular Formula C

H

F

NO

Molecular Weight 235.12 g/mol
Appearance Pale yellow to yellow-brown solid
Electronic Character Highly electron-deficient aromatic ring
Key Functional Groups Aldehyde (Electrophile), Nitro (Reducible precursor), Trifluoromethoxy (Lipophilic modulator)

The Fluorine Effect: The -OCF


 group is pivotal in medicinal chemistry. Unlike a simple methoxy group, the -OCF

is electron-withdrawing (

) and highly lipophilic (Hansch

). Its distinct conformation, often orthogonal to the aromatic ring, can lock active conformations in drug-target binding pockets, a strategy widely used in modern agrochemicals and pharmaceuticals (e.g., Riluzole).

Reactivity Landscape

The compound's reactivity is dominated by the electron-withdrawing nature of the -NO


 and -OCF

groups, which significantly activates the aldehyde carbonyl towards nucleophilic attack.

Key Reaction Pathways:

  • Condensation (C=N Bond Formation): Rapid reaction with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes.

  • Reductive Amination: One-pot conversion to secondary amines, preserving the -OCF

    
     and -NO
    
    
    
    integrity under mild reducing conditions (e.g., NaBH(OAc)
    
    
    ).
  • Henry Reaction (Nitroaldol): Condensation with nitroalkanes to form nitrostyrenes, precursors to indole derivatives.

  • Chemoselective Reduction: The -NO

    
     group can be selectively reduced to an aniline (using SnCl
    
    
    
    or Fe/AcOH) without affecting the -OCF
    
    
    group.
Visualizing the Synthetic Workflow

ReactivityMap Figure 1: Primary synthetic diversification pathways for the scaffold. Start 5-Nitro-2-(trifluoromethoxy) benzaldehyde Schiff Schiff Base / Hydrazone (Antimicrobial Scaffold) Start->Schiff R-NH2 / H+ Amine Secondary Amine (Reductive Amination) Start->Amine R-NH2, NaBH(OAc)3 Styrene Nitrostyrene (Henry Reaction) Start->Styrene CH3NO2, NH4OAc Aniline 5-Amino-2-(trifluoromethoxy) benzaldehyde Start->Aniline SnCl2 / HCl (Selective NO2 red.) Indole Trifluoromethoxy-Indole (Cyclization) Styrene->Indole Reductive Cyclization

Experimental Protocols

Protocol A: High-Yield Synthesis of Antimicrobial Hydrazones

Context: Hydrazone derivatives of nitro-aromatics often exhibit potent antitubercular activity (analogous to Nifurtimox).[1] This protocol ensures maximum yield by mitigating the deactivating steric effect of the ortho-OCF


 group.

Reagents:

  • 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)

  • Substituted Hydrazide (e.g., Isonicotinic acid hydrazide) (1.1 equiv)

  • Ethanol (Absolute)[2][3]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 5-Nitro-2-(trifluoromethoxy)benzaldehyde in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete solubility; mild warming (40°C) may be required due to the lipophilic -OCF

    
     group.
    
  • Addition: Add 1.1 mmol of the hydrazide derivative.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates as a crystalline solid.[4]

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Validation Criteria:

  • Yield: Expected >85%.

  • 1H NMR: Appearance of the imine singlet (-CH=N-) around

    
     8.3–8.6 ppm. Disappearance of the aldehyde proton (
    
    
    
    ~10.0 ppm).
Protocol B: Reductive Amination for Library Generation

Context: Creating secondary amines for kinase inhibitor libraries. The use of Sodium Triacetoxyborohydride (STAB) allows for the reduction of the intermediate imine without reducing the aldehyde or the nitro group.

Reagents:

  • 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane)

  • Acetic Acid (1.0 equiv)

Procedure:

  • Imine Formation: In a vial, mix the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (5 mL). Add Acetic Acid (0.5 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (0.75 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO

    
     solution (5 mL).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, DCM/MeOH gradient).

Note: The -OCF


 group increases lipophilicity, so the product may elute faster than non-fluorinated analogs on silica.

Handling & Safety (SDS Summary)

  • Hazards: The compound contains a nitro group (potential energetic precursor) and a fluorinated ether. It is classified as an Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged air exposure.

  • Waste Disposal: Do not mix with strong bases or reducing agents in uncontrolled conditions. Fluorinated organic waste must be segregated for high-temperature incineration to prevent HF formation in standard waste streams.

References

  • SynQuest Laboratories. Product Data: 5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS 160503-78-6).[5][6] Retrieved from

  • Sigma-Aldrich. Product Specification: 5-Nitro-2-(trifluoromethoxy)benzaldehyde. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Contextual grounding for OCF3 utility). Retrieved from

  • BenchChem. Reaction Mechanisms of Nitrobenzaldehydes. (General protocol adaptation source). Retrieved from

Sources

solvent selection for 5-Nitro-2-(trifluoromethoxy)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Executive Summary

5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS: 19688-60-9 analog/chemotype) represents a "privileged scaffold" in medicinal chemistry, combining a highly electrophilic aldehyde, a reducible nitro group, and a lipophilic, metabolically stable trifluoromethoxy (-OCF


) moiety.[1]

This guide addresses the specific challenges of working with this electron-deficient building block. The presence of the -OCF


 group (Hansch 

) drastically alters solubility profiles compared to non-fluorinated analogs, while the nitro group requires chemoselective conditions to prevent unwanted reduction. This note provides validated solvent strategies and protocols for three critical transformations: Reductive Amination, Knoevenagel Condensation, and Oxidation.

Chemical Profile & Solvent Compatibility

Electronic & Physical Landscape

The molecule features a "push-pull" electronic deactivation.[1] The nitro group (position 5) and the trifluoromethoxy group (position 2) are both electron-withdrawing, making the aldehyde carbon exceptionally electrophilic.

  • Lipophilicity: The -OCF

    
     group imparts significant lipophilicity, making the compound soluble in non-polar solvents (e.g., Toluene, Hexane/EtOAc mixtures) where 5-nitrobenzaldehyde might precipitate.[1]
    
  • Reactivity: The electron-poor ring increases the rate of nucleophilic attack at the aldehyde but also raises the acidity of any

    
    -protons in subsequent intermediates.[1]
    
Solvent Selection Matrix
Solvent ClassSuitabilityRationale & Application
Chlorinated (DCM, DCE) High Excellent solubility.[1] Ideal for reductive aminations (non-coordinating).
Ethers (THF, 2-MeTHF) High Good solubility. 2-MeTHF is the recommended Green alternative to DCM.[1]
Alcohols (MeOH, EtOH) Medium Caution: High electrophilicity of the aldehyde promotes hemiacetal formation, which can retard reaction rates in equilibrium-driven processes.
Aprotic Polar (DMF, DMSO) Medium Solubilizes reactants but difficult to remove. Use only for S

Ar or high-temp condensations.[1]
Water Low Insoluble. Use only in biphasic systems or as a co-solvent for oxidations.

Decision Framework: Solvent Selection

The following decision tree guides the researcher through solvent selection based on the intended transformation and green chemistry constraints.

SolventSelection Start Select Reaction Type RedAm Reductive Amination Start->RedAm Cond Condensation (Knoevenagel/Aldol) Start->Cond Ox Oxidation (to Acid) Start->Ox SolvRA1 DCE (Standard) Robust, good solubility RedAm->SolvRA1 High Yield SolvRA2 2-MeTHF (Green) Slower kinetics, easier workup RedAm->SolvRA2 Eco-Friendly SolvCond1 Ethanol/Toluene (10:1) Prevents precipitation Cond->SolvCond1 Standard SolvCond2 Water (Surfactant) 'On-Water' accelerated Cond->SolvCond2 Green/Fast SolvOx1 Acetone/Water KMnO4 compatible Ox->SolvOx1 Strong Ox SolvOx2 t-BuOH/Water Pinnick conditions Ox->SolvOx2 Mild Ox

Figure 1: Solvent selection decision tree based on reaction type and environmental goals.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Target: Synthesis of Secondary Amines without Nitro Reduction.[1]

Challenge: Standard hydrogenation conditions (H


, Pd/C) will reduce the nitro group to an aniline. Strong hydride donors (LiAlH

) are too aggressive. Solution: Use Sodium Triacetoxyborohydride (STAB) in DCE or 2-MeTHF.[1] The -OCF

group aids solubility in these moderately polar solvents.[1]

Reagents:

  • 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (1.0 equiv, catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or 2-Methyltetrahydrofuran (2-MeTHF)[1]

Procedure:

  • Imine Formation: In a dry flask, dissolve the benzaldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol).

    • Note: The electron-withdrawing nature of the ring accelerates imine formation. Stir for 30–60 mins at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

    • Critical: Maintain 0°C to prevent side reactions with the nitro group.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. The lipophilic -OCF
    
    
    
    group ensures the product partitions strongly into the organic phase.[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Knoevenagel Condensation

Target: Synthesis of Cinnamic Acid Derivatives.

Challenge: The aldehyde is highly reactive, but the product can be insoluble in pure ethanol due to the -OCF


 group, leading to "oiling out" rather than crystallization.
Solution:  Use a co-solvent system (Ethanol/Toluene).[1]

Reagents:

  • Aldehyde (1.0 equiv)[1][2]

  • Malonic Acid (1.2 equiv)[3]

  • Piperidine (0.1 equiv)[1]

  • Solvent: Ethanol:Toluene (10:1 v/v)[1]

Procedure:

  • Dissolve aldehyde and malonic acid in the solvent mixture.

  • Add piperidine catalyst.

  • Heat to reflux (80°C) for 2–4 hours.

  • Isolation: Cool to 0°C. The toluene co-solvent keeps impurities in solution while the highly crystalline product precipitates. Filter and wash with cold ethanol.

Mechanistic Workflow: Reductive Amination

The following diagram illustrates the chemoselective pathway, highlighting the critical intermediate stabilization provided by the solvent choice.

ReductiveAmination Start 5-Nitro-2-(OCF3)benzaldehyde + Amine (R-NH2) Imine Hemiaminal / Imine Intermediate (Equilibrium favored by EWGs) Start->Imine DCE, AcOH Fast kinetics Reduction Hydride Transfer (STAB Reagent) Imine->Reduction STAB, 0°C Product Secondary Amine Product (Nitro group intact) Reduction->Product Chemoselective SideRxn Risk: Nitro Reduction (Avoid H2/Pd, LiAlH4) Reduction->SideRxn If Strong Reductant used

Figure 2: Chemoselective reductive amination workflow preventing nitro reduction.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Imine Step) Hemiacetal formation in alcohol solvents.[1]Switch to DCE or Toluene . Add 4Å Molecular Sieves to drive equilibrium.
Nitro Reduction Reducing agent too strong (e.g., NaBH

at high temp).
Switch to STAB or NaCNBH

. Maintain temp < 20°C.
Product Oiling Out High lipophilicity of -OCF

.[1]
Use a biphasic workup. Avoid pure water precipitation; use Hexane/EtOAc for crystallization.
Defluorination Harsh basic conditions (e.g., t-BuOK in DMSO).[1]The -OCF

is stable, but avoid super-bases. Use Cs

CO

or organic bases (DIPEA).

References

  • Master Organic Chemistry. Reductive Amination: Mechanism and Conditions. [Link]

  • Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB) Protocols. [Link]

  • Beilstein Journal of Organic Chemistry. The Trifluoromethoxy Group: Properties and Synthesis. [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination with Nitro Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde. This molecule is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Its synthesis, primarily achieved through the electrophilic nitration of 2-(trifluoromethoxy)benzaldehyde, presents a classic regioselectivity challenge due to the competing directing effects of the aldehyde and trifluoromethoxy substituents. This guide provides in-depth, experience-based solutions to common experimental issues, enabling researchers to optimize reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction's underlying principles.

Q1: What is the core mechanism for the synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde?

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] A mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid," is used to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][3][4] The aromatic ring of the 2-(trifluoromethoxy)benzaldehyde acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][4] Finally, a weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bonded to the new nitro group, restoring aromaticity and yielding the final product.[2][3]

Q2: How do the two substituents on the starting material direct the incoming nitro group?

This is the central challenge of the synthesis. The two groups have opposing electronic influences:

  • Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the powerful inductive electron-withdrawal (-I effect) of the three fluorine atoms.[5][6] However, the lone pairs on the oxygen atom can be donated into the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[2][5][6]

  • Aldehyde Group (-CHO): This is a deactivating group that withdraws electron density from the ring through both induction and resonance. It strongly directs incoming electrophiles to the meta position.[7]

Q3: Why is the 5-nitro isomer the desired major product?

The formation of 5-Nitro-2-(trifluoromethoxy)benzaldehyde means the nitro group has added to the position that is para to the trifluoromethoxy group and meta to the aldehyde group. In this specific case, the ortho, para-directing influence of the -OCF₃ group is the dominant factor in determining the final product distribution, despite its overall deactivating nature.[2][6]

Diagram 1: Directing Effects on 2-(Trifluoromethoxy)benzaldehyde

G cluster_0 Regioselectivity Analysis mol 2-(Trifluoromethoxy)benzaldehyde Structure pos_3 Position 3 mol->pos_3 ortho to -OCF₃ meta to -CHO pos_4 Position 4 mol->pos_4 meta to -OCF₃ meta to -CHO pos_5 Position 5 (Favored) mol->pos_5 para to -OCF₃ meta to -CHO (TARGET) pos_6 Position 6 mol->pos_6 ortho to -OCF₃ ortho to -CHO (Sterically Hindered)

Caption: Competing directing effects on the aromatic ring.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield / Significant Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. The -OCF₃ group is strongly deactivating, slowing the reaction rate.[2] 3. Inefficient generation of the nitronium ion.1. Increase Reaction Time: Monitor the reaction via TLC or GC to ensure it has gone to completion. 2. Slightly Increase Temperature: Cautiously raise the temperature (e.g., from 0°C to 5-10°C), but be aware this may affect isomer distribution and increase byproduct formation. 3. Verify Acid Concentration: Ensure that highly concentrated (98%) sulfuric acid and (70% or fuming) nitric acid are used for efficient nitronium ion generation.[2]
Poor Regioselectivity (High percentage of 3-nitro or other isomers) 1. Reaction temperature is too high. 2. Incorrect ratio of nitric acid to sulfuric acid.1. Maintain Low Temperature: Lower temperatures (e.g., -5°C to 0°C) generally favor the formation of the para-isomer over the ortho-isomer due to increased sensitivity to steric hindrance.[2] 2. Optimize Nitrating Mixture: The composition of the mixed acid can influence isomer ratios. Perform small-scale experiments to find the optimal HNO₃:H₂SO₄ ratio.[7][8]
Formation of Dinitrated Byproducts 1. Reaction temperature is too high. 2. Excess of nitrating agent used. 3. Prolonged reaction time after consumption of starting material.1. Strict Temperature Control: Nitration is highly exothermic.[2][8] Use an efficient cooling bath (ice-salt or cryocooler) and add reagents slowly to maintain the target temperature. 2. Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Avoid large excesses. 3. Monitor Reaction: Stop the reaction promptly once the starting material is consumed as determined by TLC or GC analysis.
Presence of Carboxylic Acid Impurity (5-Nitro-2-(trifluoromethoxy)benzoic acid) 1. The aldehyde group was oxidized by the strongly oxidizing nitrating mixture. 2. This side reaction is more prevalent at higher temperatures or with extended reaction times.[7]1. Maintain Low Temperature: This is the most critical factor to prevent oxidation. 2. Minimize Reaction Time: Do not let the reaction stir for an unnecessarily long time after completion. 3. Purification: The acidic byproduct can often be removed by a basic wash (e.g., dilute NaHCO₃ solution) during the aqueous workup.
Difficulty Purifying the Final Product 1. Isomers have very similar polarities, making separation difficult. 2. Product is an oil or does not crystallize easily.1. Column Chromatography: This is the most reliable method for isomer separation. Experiment with different solvent systems (e.g., hexane/ethyl acetate, chloroform/hexane) to find the optimal mobile phase.[9] 2. Recrystallization: If chromatography is not ideal, try recrystallization from a mixed-solvent system (e.g., methanol/petroleum ether, ethanol/water) which can sometimes effectively separate isomers.[9][10]
Runaway Reaction (Rapid temperature increase, excessive fuming) 1. Poor heat dissipation. 2. Addition of reagents was too fast.1. Immediate Action: If safe, pour the reaction mixture cautiously onto a large volume of crushed ice to quench the reaction.[7] 2. Prevention: Always use a sufficiently large reaction vessel, an efficient cooling bath, and add the substrate or nitrating mixture dropwise with vigorous stirring.[2]

Diagram 2: General Troubleshooting Workflow

G start Analysis Shows Low Yield or Impurities check_temp Was Temperature Maintained (-5°C to 5°C)? start->check_temp check_reagents Were Reagent Ratios & Concentrations Correct? check_temp->check_reagents Yes high_temp_cause High Temp Causes: - Dinitration - Oxidation - Poor Selectivity check_temp->high_temp_cause No check_time Was Reaction Monitored & Stopped Promptly? check_reagents->check_time Yes reagent_cause Incorrect Stoichiometry Causes: - Dinitration (Excess) - Incomplete Reaction (Insufficient) check_reagents->reagent_cause No time_cause Excess Time Causes: - Dinitration - Oxidation check_time->time_cause No end Consider Purification Issues check_time->end Yes solution_temp Action: Improve Cooling & Slow Reagent Addition high_temp_cause->solution_temp solution_reagent Action: Verify Acid Concentrations & Use 1.05-1.1 Equivalents reagent_cause->solution_reagent solution_time Action: Monitor by TLC/GC & Quench at Completion time_cause->solution_time

Caption: A logical workflow for diagnosing common synthesis issues.

Part 3: Experimental Protocols

Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and the reaction is highly exothermic.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Protocol 1: Optimized Nitration of 2-(Trifluoromethoxy)benzaldehyde

This protocol is designed to maximize the yield of the desired 5-nitro isomer.

  • Prepare the Nitrating Mixture: In a three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 25 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to -5°C.

  • With vigorous stirring, slowly add 1.1 equivalents of concentrated nitric acid (70%) dropwise, ensuring the internal temperature does not exceed 0°C.

  • Substrate Addition: Dissolve 1 equivalent of 2-(trifluoromethoxy)benzaldehyde[11][12] in a minimal amount of a suitable solvent like dichloromethane or, if possible, add it neat.

  • Add the substrate solution dropwise to the cold, stirred nitrating mixture over 30-60 minutes. Meticulously maintain the internal temperature between -5°C and 0°C during the addition.

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0°C. Monitor the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large beaker filled with 250 g of crushed ice with vigorous stirring.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.[2]

  • Washing: Combine the organic layers. Wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove acid traces and the carboxylic acid byproduct), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel, using a slurry method with hexane.

  • Select the Mobile Phase: Based on TLC analysis, prepare an appropriate mobile phase. A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) is often effective.

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimum amount of the mobile phase (or DCM) and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure 5-nitro isomer.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Nitro-2-(trifluoromethoxy)benzaldehyde.

Diagram 3: Reaction Mechanism Workflow

reaction_mechanism cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Aromatization HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->Nitronium Protonation & Dehydration H2O H₂O HSO4 HSO₄⁻ StartMat 2-(trifluoromethoxy) benzaldehyde SigmaComplex Sigma Complex (Arenium Ion) StartMat->SigmaComplex Attack on NO₂⁺ FinalProduct 5-Nitro-2-(trifluoromethoxy) benzaldehyde SigmaComplex->FinalProduct Deprotonation Base Base (H₂O/HSO₄⁻) Base->FinalProduct

Sources

Technical Support Center: Purification of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 5-Nitro-2-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter, ensuring the integrity and purity of your compound.

I. Understanding the Compound: Physicochemical Properties

Before delving into purification strategies, a foundational understanding of the physicochemical properties of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is crucial for making informed experimental choices.

PropertyValueSource
Appearance Pale-yellow to Yellow-brown Solid[1]
Molecular Weight 219.12 g/mol [1]
Melting Point 34 - 40 °C
Purity (Typical) ≥95%[1]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 5-Nitro-2-(trifluoromethoxy)benzaldehyde, providing potential causes and actionable solutions.

Issue 1: Oily Product Instead of Crystalline Solid During Recrystallization

  • Potential Cause A: Melting Point Depression. The presence of significant impurities can lower the melting point of the mixture, causing it to "oil out" in the hot solvent rather than dissolving.

    • Solution:

      • Solvent Selection: Re-evaluate your choice of recrystallization solvent. A solvent with a lower boiling point may be necessary to avoid melting the compound.

      • Gradual Cooling: Allow the solution to cool to room temperature very slowly before transferring it to an ice bath. Rapid cooling can favor oil formation over crystallization.[2]

      • Seed Crystals: If a small amount of pure, solid material is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Potential Cause B: Supersaturation. The solution may be too concentrated, leading to the separation of a liquid phase (the oil) instead of a solid.

    • Solution:

      • Add More Solvent: While keeping the solution hot, add a small amount of additional hot solvent until the oil redissolves. Then, proceed with slow cooling.

Issue 2: Poor Separation of Isomeric Impurities by Column Chromatography

  • Potential Cause: Inappropriate Mobile Phase Polarity. The polarity of the eluent may not be optimal to resolve the desired product from its positional isomers.

    • Solution:

      • TLC Optimization: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good solvent system will show clear separation between the spots corresponding to your product and impurities. A common starting point for nitroaromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[3]

      • Gradient Elution: Employ a gradient elution strategy, starting with a less polar mobile phase and gradually increasing the polarity. This can effectively separate compounds with close Rf values.

      • Alternative Stationary Phase: While silica gel is common, consider using a different stationary phase, such as alumina, if separation on silica is challenging.

Issue 3: Low Recovery of Purified Product

  • Potential Cause A: Compound Solubility in Cold Solvent. The chosen recrystallization solvent may still have a significant affinity for your product even at low temperatures.

    • Solution:

      • Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation.

      • Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant portion of the product.

  • Potential Cause B: Product Adsorption on Silica Gel. During column chromatography, highly polar compounds can irreversibly adsorb to the silica gel.

    • Solution:

      • Deactivate Silica Gel: If you suspect strong adsorption, you can deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol or triethylamine in your mobile phase.

      • Faster Elution: Use a slightly more polar mobile phase to reduce the retention time of your compound on the column.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 5-Nitro-2-(trifluoromethoxy)benzaldehyde?

A1: The most common impurities are positional isomers formed during the nitration of the precursor, 2-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group is an ortho-, para- director, so while the desired product is the 5-nitro isomer (para to the trifluoromethoxy group and meta to the aldehyde), you may also find the 3-nitro isomer. Over-nitration can lead to dinitro derivatives, and oxidation of the aldehyde can form the corresponding 5-nitro-2-(trifluoromethoxy)benzoic acid.

Q2: Is the trifluoromethoxy group stable under typical purification conditions?

A2: The trifluoromethoxy group is generally stable under standard purification conditions such as recrystallization and silica gel chromatography. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4] It is advisable to avoid prolonged exposure to harsh pH environments during workup and purification.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying the purity and detecting isomeric impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethoxy group.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile impurities and confirm the molecular weight of the product.

IV. Experimental Protocols

The following protocols provide a starting point for the purification of 5-Nitro-2-(trifluoromethoxy)benzaldehyde. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization from a Mixed Solvent System

This method is often effective for removing less polar or more polar impurities. A common approach for nitroaromatic compounds is to use a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is less soluble.[8]

Materials:

  • Crude 5-Nitro-2-(trifluoromethoxy)benzaldehyde

  • Ethanol (or other suitable polar solvent like ethyl acetate)

  • Hexane (or other suitable non-polar solvent like petroleum ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol. Add the solvent portion-wise with continuous heating and swirling until the solid is fully dissolved.[2]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until you observe the first sign of persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/hexane mixture (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating compounds with similar polarities, such as positional isomers.

Materials:

  • Crude 5-Nitro-2-(trifluoromethoxy)benzaldehyde

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare the column by packing it with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 5-Nitro-2-(trifluoromethoxy)benzaldehyde.

V. Visualization of Workflow

Decision Tree for Purification Method Selection

Purification_Decision_Tree Start Crude 5-Nitro-2-(trifluoromethoxy)benzaldehyde TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Single_Spot One Major Spot with Minor Impurities? TLC_Analysis->Single_Spot Evaluate Spots Multiple_Spots Multiple Spots with Close Rf Values? Single_Spot->Multiple_Spots No Recrystallization Attempt Recrystallization Single_Spot->Recrystallization Yes Column_Chromatography Perform Column Chromatography Multiple_Spots->Column_Chromatography Yes Purity_Check Check Purity (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Flowchart for Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Product 'Oils Out'? Start->Oiling_Out Low_Yield Low Crystal Yield? Oiling_Out->Low_Yield No Slow_Cooling Re-dissolve and Cool Slowly Oiling_Out->Slow_Cooling Yes Pure_Product Pure Crystalline Product Low_Yield->Pure_Product No Thorough_Cooling Ensure Thorough Cooling in Ice Bath Low_Yield->Thorough_Cooling Yes Change_Solvent Change Solvent System Slow_Cooling->Change_Solvent Still Oiling Out Change_Solvent->Start Minimize_Wash Minimize Wash Volume Thorough_Cooling->Minimize_Wash Minimize_Wash->Pure_Product

Caption: Troubleshooting common issues during recrystallization.

VI. References

  • Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 51(12), 4647-4654. [Link]

  • Herrera, D. (2022). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. TDX (Tesis Doctorals en Xarxa). [Link]

  • University of Rochester. Recrystallization - Part 2.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Google Patents. Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.

  • SIELC Technologies. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column.[Link]

Sources

Technical Support Center: Stability Protocol for 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Core Challenge: 5-Nitro-2-(trifluoromethoxy)benzaldehyde is not merely an aldehyde; it is a highly activated electrophile .[1] The synergistic electron-withdrawing effects of the nitro group (


) at the 5-position and the trifluoromethoxy group (

) at the 2-position create a carbonyl carbon that is exceptionally electron-deficient.[1]

Unlike standard benzaldehyde, this molecule exhibits aggressive reactivity toward nucleophiles (even weak ones like water or alcohols) and heightened sensitivity to radical autoxidation. Successful handling requires treating it less like a standard organic building block and more like a reactive intermediate.

Parameter Technical Characteristic Operational Implication
Electrophilicity Very High (

on Carbonyl)
Rapid formation of hemiacetals in alcoholic solvents.[1]
Oxidation Potential High (Radical Mechanism)Spontaneous conversion to benzoic acid if exposed to air.[1]
Photostability Moderate to LowNitro groups are chromophores; light can induce radical degradation.[1]
Physical State Low-melting solid or oilThawing cycles introduce condensation (water), leading to hydration.[1]

Critical Stability Factors (The "Why" and "How")

Module A: Solvent Compatibility (The Nucleophilic Trap)

The Issue: Researchers often observe "disappearing" starting material in LCMS or NMR when using alcoholic solvents, despite the compound being chemically stable in the bottle.[1]

Mechanism: The electron-withdrawing groups (EWGs) pull electron density away from the carbonyl carbon.[1] When dissolved in methanol (MeOH) or ethanol (EtOH), the solvent acts as a nucleophile, attacking the carbonyl to form a hemiacetal .[1] While reversible, this species complicates analysis and can alter reaction stoichiometry.

Recommended Solvents:

  • Preferred: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Chloroform (

    
    ).[1]
    
  • Avoid: Methanol, Ethanol, Isopropanol, Water (unless intended for reaction).[1]

Module B: Oxidative Instability (The Air Problem)

The Issue: A clear yellow oil turns into a white solid or cloudy suspension over time.[1]

Mechanism: This is Autoxidation .[1][2][3] A radical chain reaction initiates (often by light or trace metals) where oxygen attacks the aldehyde hydrogen, forming a peroxy radical, which eventually yields the corresponding benzoic acid: 5-Nitro-2-(trifluoromethoxy)benzoic acid.[1]

Visualization: Degradation Pathways

DegradationPathways Aldehyde 5-Nitro-2-(trifluoromethoxy) benzaldehyde (Active Reagent) Hemiacetal Hemiacetal (Reversible Adduct) Mass: M+32 or M+46 Aldehyde->Hemiacetal Nucleophilic Attack (Fast) BenzoicAcid Benzoic Acid Derivative (Irreversible Solid) Inactive Impurity Aldehyde->BenzoicAcid Autoxidation (Radical Mechanism) Alcohol Alcoholic Solvent (MeOH/EtOH) Alcohol->Hemiacetal Oxygen Atmospheric O2 (Air Exposure) Oxygen->BenzoicAcid Hemiacetal->Aldehyde Reversible (Remove Solvent)

Figure 1: The dual instability pathways.[1] The yellow path represents solvent interference (reversible), while the red path represents permanent oxidative degradation.

Troubleshooting & FAQs

Q1: My LC-MS shows a mass of [M+32] or [M+46]. Is my compound impure?

Diagnosis: Likely False Positive for Impurity .[1] Root Cause: You are likely using Methanol (+32 Da) or Ethanol (+46 Da) as your carrier solvent or mobile phase.[1] The highly reactive aldehyde forms a hemiacetal in situ during injection. Validation Protocol:

  • Run the sample in an aprotic solvent (Acetonitrile) on the LC-MS.[1]

  • If the mass reverts to the parent aldehyde mass, the compound is pure.

  • Note: If you isolate the compound and the mass shift persists in dry

    
     NMR, you may have formed a stable acetal (rare without acid catalyst, but possible).
    
Q2: The liquid sample has developed a white precipitate.

Diagnosis: Oxidative Degradation . Root Cause: Air exposure has converted the aldehyde to 5-nitro-2-(trifluoromethoxy)benzoic acid, which is typically a solid with low solubility in the parent aldehyde "oil."[1] Recovery Protocol:

  • Dissolve the mixture in DCM.

  • Wash with saturated aqueous

    
     (The acid will move to the aqueous layer; the aldehyde stays in organic).[1]
    
  • Dry organic layer (

    
    ) and concentrate.[1]
    
  • Prevention: Store under Argon/Nitrogen.

Q3: Can I store this in the fridge (-20°C)?

Answer: Yes, but with a Critical Caveat . The Danger: Repeated freeze-thaw cycles cause condensation of atmospheric moisture inside the vial.[1] Water will hydrate the aldehyde (gem-diol formation).[1] Correct Protocol:

  • Store at -20°C under inert gas (Argon).

  • Before opening, allow the vial to warm to room temperature inside a desiccator to prevent condensation on the cold surface.

Standard Operating Procedure (SOP) for Handling

Workflow: Purity Check & Reaction Setup

DecisionTree Start Start: Open Vial Visual Visual Inspection: Is it clear or cloudy? Start->Visual Cloudy Cloudy/Solid: Likely Oxidation Visual->Cloudy Clear Clear/Oil: Proceed to Analysis Visual->Clear Perform Bicarb Wash\n(See FAQ 2) Perform Bicarb Wash (See FAQ 2) Cloudy->Perform Bicarb Wash\n(See FAQ 2) SolventChoice Select NMR Solvent Clear->SolventChoice CDCl3 CDCl3 (Dry) Preferred SolventChoice->CDCl3 MeOD MeOD/CD3OD Risky SolventChoice->MeOD ResultGood Sharp Peak ~10 ppm (Aldehyde) CDCl3->ResultGood Correct ResultBad New Peak ~5-6 ppm (Hemiacetal) MeOD->ResultBad Artifact

Figure 2: Decision matrix for assessing compound integrity before experimentation.

Step-by-Step Handling Protocol
  • Inert Environment: Always purge the headspace of the storage vial with Nitrogen or Argon after use.

  • Weighing: Weigh quickly. Do not leave on the balance open to air for extended periods.[4]

  • Reaction Design: If using this aldehyde in an amine condensation (reductive amination), add the drying agent (

    
     or Molecular Sieves) immediately to drive the equilibrium, as the electron-deficient nature stabilizes the intermediate hydrates.[1]
    

References

  • Reactivity of Electron-Deficient Benzaldehydes

    • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (General principles of nucleophilic attack on activated carbonyls).

  • Autoxidation Mechanisms

    • Ingles, T. A., & Melville, H. W. (1953). "The kinetics of the photo-oxidation of benzaldehyde." Proceedings of the Royal Society of London, 218(1133), 175-189. [1]

  • Trifluoromethyl/Alkoxy Group Stability

    • Leroux, F., et al. (2005).[1] "Trifluoromethyl ethers: synthesis and properties." Chemical Reviews, 105(3), 827-856.[1] (Establishes the stability of the

      
       group itself, isolating the aldehyde as the reactive center). 
      
  • Hemiacetal Formation Kinetics

    • Guthrie, J. P. (1975).[1] "Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal-acetal equilibrium." Canadian Journal of Chemistry, 53(6), 898-906.[1]

Sources

Technical Support Center: Handling the Moisture Sensitivity of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Nitro-2-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile but delicate compound. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

I. Understanding the Challenge: The Inherent Reactivity of the Aldehyde

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a valuable building block in medicinal chemistry and materials science, largely due to its unique electronic properties conferred by the nitro and trifluoromethoxy substituents. However, the aldehyde functional group is inherently susceptible to reaction with water. This reactivity is a critical consideration for ensuring experimental success and reproducibility.

The primary interaction with water involves the nucleophilic addition of water to the electrophilic carbonyl carbon of the aldehyde. This forms an unstable geminal diol, also known as a hydrate. While this reaction is often reversible for many aldehydes, the equilibrium can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and trifluoromethoxy groups present in this molecule, can increase the electrophilicity of the carbonyl carbon, potentially favoring hydrate formation.[1]

Furthermore, prolonged exposure to moisture, especially under non-neutral pH conditions or in the presence of catalysts, can lead to more complex degradation pathways.[2][3] These can include oxidation to the corresponding carboxylic acid or other undesirable side reactions that can complicate purification and reduce yields.

II. Troubleshooting Guide: Addressing Common Issues in Experiments

This section provides a systematic approach to diagnosing and resolving common problems encountered when working with 5-Nitro-2-(trifluoromethoxy)benzaldehyde, with a focus on issues arising from moisture contamination.

Problem 1: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Significantly lower than expected yield of the desired product.

  • Complete recovery of starting material or a complex mixture of unidentifiable products.

  • Reaction fails to proceed to completion as monitored by TLC or LC-MS.

Potential Cause: The primary culprit is often the degradation of the aldehyde by residual moisture in the reaction setup, solvents, or reagents. The aldehyde may have been partially or fully converted to its non-reactive hydrate form, or decomposed into other species.

Step-by-Step Solution:

  • Rigorous Drying of Glassware and Apparatus:

    • Oven-dry all glassware at a minimum of 120°C for at least 4 hours, or flame-dry under a stream of inert gas (nitrogen or argon) immediately before use.

    • Assemble the reaction apparatus while still hot and allow it to cool under a positive pressure of inert gas.

  • Use of Anhydrous Solvents:

    • Employ freshly distilled solvents or commercially available anhydrous solvents.

    • If using a solvent from a previously opened bottle, it is best to dry it using appropriate drying agents (e.g., molecular sieves) and test for water content before use.

  • Inert Atmosphere Techniques:

    • Conduct the reaction under a positive pressure of nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.

    • Introduce all reagents and solvents via syringe through rubber septa.

  • Reagent Purity Check:

    • Ensure all other reagents, especially bases or nucleophiles, are anhydrous.

    • If the purity of the 5-Nitro-2-(trifluoromethoxy)benzaldehyde is in doubt, consider purification by recrystallization or column chromatography before use.

Problem 2: Appearance of Unexpected Byproducts in Analytical Data (NMR, LC-MS)

Symptoms:

  • 1H NMR spectrum shows a singlet around 9-10 ppm with reduced integration, and new peaks appearing in the aromatic or aliphatic region.

  • Mass spectrometry data reveals a peak corresponding to the molecular weight of the starting material plus 18 (the mass of water), or a peak corresponding to the carboxylic acid derivative.

Potential Cause: The presence of water can lead to the formation of the gem-diol (hydrate) or oxidation to 5-nitro-2-(trifluoromethoxy)benzoic acid.

Troubleshooting Workflow:

Troubleshooting_Byproducts start Unexpected Peaks in Analytical Data check_hydrate M+18 peak in MS? start->check_hydrate check_acid Peak for Carboxylic Acid (M+16 in MS)? check_hydrate->check_acid No hydrate_cause Hydrate Formation (Gem-diol) check_hydrate->hydrate_cause Yes acid_cause Oxidation to Carboxylic Acid check_acid->acid_cause Yes end Re-run Experiment check_acid->end No, Investigate Other Side Reactions solution_hydrate Implement Strict Anhydrous Conditions hydrate_cause->solution_hydrate solution_acid - Use Fresh Reagent - Store Under Inert Gas - Avoid Air Exposure acid_cause->solution_acid solution_hydrate->end solution_acid->end Moisture_Sensitive_Reaction_Workflow A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Apparatus Hot & Cool Under Inert Gas A->B C 3. Add Anhydrous Solvent via Syringe B->C D 4. Add Reagents (Solid Addition Funnel or Syringe) C->D E 5. Maintain Positive Inert Gas Pressure D->E F 6. Monitor Reaction (TLC/LC-MS) E->F

Sources

troubleshooting reductive amination with 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination Guide Topic: 5-Nitro-2-(trifluoromethoxy)benzaldehyde Ticket ID: #RA-OCF3-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary: The Substrate Challenge

You are working with 5-Nitro-2-(trifluoromethoxy)benzaldehyde . This is not a standard aldehyde; it is a highly electron-deficient "hot" electrophile.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that creates a chemoselectivity minefield. Standard hydrogenation will destroy this group.

  • The Trifluoromethoxy Group (-OCF₃): A lipophilic EWG that enhances the electrophilicity of the carbonyl carbon. This accelerates imine formation but also makes the intermediate sensitive to hydrolysis (reverting to starting material) if water is present.

This guide provides a self-validating workflow to navigate these electronic and solubility challenges.

Part 1: Diagnostic & Decision Matrix

Before starting, verify your reagent choice against the chemoselectivity constraints of your substrate.

Chemoselectivity Start Start: Reductive Amination Substrate: 5-Nitro-2-(trifluoromethoxy)benzaldehyde Choice Select Reducing Agent Start->Choice H2Pd H2 / Pd-C or Raney Ni Choice->H2Pd NaBH4 NaBH4 (Sodium Borohydride) Choice->NaBH4 STAB STAB (Na(OAc)3BH) Sodium Triacetoxyborohydride Choice->STAB NaCNBH3 NaCNBH3 Sodium Cyanoborohydride Choice->NaCNBH3 Result1 FAILURE: Nitro group reduced to Aniline. Chemoselectivity lost. H2Pd->Result1 Result2 RISKY: Potential Nitro reduction if metal salts present. Poor selectivity vs Aldehyde. NaBH4->Result2 Result3 SUCCESS: Selective for Imine. Nitro & OCF3 groups intact. No toxic cyanide. STAB->Result3 Result4 SUCCESS: Selective at pH 6. Safety Warning: Generates HCN. NaCNBH3->Result4

Caption: Chemoselectivity Decision Tree. Green paths indicate viable protocols for nitro-containing substrates.

Part 2: The "Gold Standard" Protocol

Recommended Method: Sodium Triacetoxyborohydride (STAB) in DCE.[1] Why: STAB is mild and reacts selectively with the imine/iminium species, leaving the aldehyde and the nitro group untouched. The -OCF₃ group increases solubility in chlorinated solvents like 1,2-Dichloroethane (DCE).

Reagents & Stoichiometry
ComponentEquiv.Role
Aldehyde 1.0Substrate (5-Nitro-2-(trifluoromethoxy)benzaldehyde)
Amine 1.1 - 1.2Nucleophile (Free base preferred)
STAB 1.4 - 1.6Selective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst: Activates imine formation & protonates intermediate
DCE 0.1 - 0.2 MSolvent (Anhydrous is critical)
Step-by-Step Workflow
  • Imine Formation (The Critical Setup):

    • Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous DCE (or DCM).

    • Crucial Step: Add Acetic Acid (1.0 equiv). The -OCF₃ and -NO₂ groups make the aldehyde electron-poor, but the acid ensures the imine forms and stays protonated (iminium ion), which is the species STAB reduces.

    • Optional: If the amine is hindered, add 4Å Molecular Sieves to scavenge water. Hydrolysis is the enemy here.

    • Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor via TLC or LCMS.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (careful: gas evolution).

    • Extract with DCM. The lipophilic -OCF₃ group ensures the product stays in the organic layer.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

Part 3: Troubleshooting & FAQs

Q1: I see starting aldehyde remaining, but the reaction has stalled. Should I add more STAB?

Diagnosis: This is likely an equilibrium issue, not a reductant issue. The electron-deficient nature of your aldehyde makes the imine prone to hydrolysis by trace water. Fix:

  • Do not just add more STAB immediately.

  • Add 4Å Molecular Sieves or anhydrous MgSO₄ to the reaction mixture to shift the equilibrium toward the imine.

  • If the amine is a salt (e.g., HCl salt), ensure you added enough TEA/DIPEA to free-base it, plus the AcOH catalyst.

Q2: I am detecting aniline byproducts (reduction of the nitro group).

Diagnosis: You likely used a reducing agent that is too strong or contains transition metal contaminants.

  • Did you use NaBH₄? In the presence of metal salts (often found in solvents or stir bars), NaBH₄ can reduce nitro groups [1].[2]

  • Did you use H₂/Pd? This is strictly forbidden for this substrate. Fix: Switch to STAB (Sodium Triacetoxyborohydride). It is chemoselective and will not reduce the nitro group under standard conditions [2].

Q3: My product is stuck in the emulsion during extraction.

Diagnosis: The Trifluoromethoxy (-OCF₃) group is highly lipophilic, but the amine functionality can be amphiphilic depending on pH. Fix:

  • Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine deprotonated and fully organic-soluble.

  • Avoid ether; use Dichloromethane (DCM) or Ethyl Acetate , which solubilize fluorinated aromatics well.

Q4: Can I use Methanol (MeOH) as the solvent?

Diagnosis: While common for NaBH₃CN, MeOH is not recommended for STAB. Reason: STAB undergoes solvolysis (reacts with the solvent) in methanol, decomposing the reagent before it can reduce your imine [3]. Fix: Use 1,2-Dichloroethane (DCE), DCM, or THF.[1] If solubility is impossible without alcohol, use a minimal amount of MeOH as a co-solvent, but increase STAB equivalents to 2.0–3.0.

Part 4: Advanced Mechanistic Insight

Understanding the pathway helps you control the outcome. The -NO₂ and -OCF₃ groups make the carbonyl carbon a "hard" electrophile.

Mechanism Aldehyde Aldehyde (Highly Electrophilic due to -NO2/-OCF3) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Imine Imine Hemiaminal->Imine - H2O (Equilibrium) Imine->Aldehyde + H2O (Hydrolysis Risk) Iminium Iminium Ion (Activated by AcOH) Imine->Iminium + H+ (AcOH) Product Secondary Amine (Target) Iminium->Product + H- (from STAB) Irreversible Step

Caption: Reaction pathway. Note the red dashed line: The electron-withdrawing groups speed up imine formation but also accelerate hydrolysis if water is present.

References

  • Selective Reduction of Nitroarenes

    • Title: Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2[2]·6H2O System.

    • Context: Demonstrates that NaBH4 + metals reduces Nitro groups (avoid this).
    • Source:

  • STAB Chemoselectivity

    • Title: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes and Ketones.[1][3][4][5]

    • Context: Establishes STAB as the reagent of choice for preserving nitro/cyano groups.
    • Source:

  • Solvent Compatibility

    • Title: Reductive Amination with Sodium Triacetoxyborohydride.[1][3][4][5][6]

    • Context: Explains the decomposition of STAB in methanol and preference for DCE/THF.
    • Source:

Sources

Technical Support Center: 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Document ID: TS-5N2TB-2026-V1 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Technical Overview

Compound: 5-Nitro-2-(trifluoromethoxy)benzaldehyde Primary Degradation Risk: Autoxidation to 5-Nitro-2-(trifluoromethoxy)benzoic acid. Secondary Risk: Hydrolytic cleavage of the trifluoromethoxy (


) group under strongly basic conditions.

As a Senior Application Scientist, I often see this compound mishandled due to a false sense of security regarding the electron-withdrawing trifluoromethoxy group. While the


 group stabilizes the aromatic ring against electrophilic attack, it does not  protect the aldehyde moiety from radical-mediated autoxidation. Furthermore, the strong electron-withdrawing nature of both the nitro (

) and trifluoromethoxy groups renders the aldehyde carbon highly electrophilic, making it susceptible to hydration (gem-diol formation) and subsequent over-oxidation or nucleophilic attack.

Degradation Pathways & Diagnostics

Visualizing the Decay

The following diagram illustrates the primary and secondary degradation pathways you are likely to encounter.

DegradationPathways Start 5-Nitro-2-(trifluoromethoxy) benzaldehyde (Active Reagent) Radical Benzoyl Radical Intermediate Start->Radical Air (O2) / Light (Radical Initiation) Hydrate Gem-Diol (Hydrate) Start->Hydrate H2O / Moisture (Reversible) Phenol 4-Nitrophenol deriv. + Fluoride Ions Start->Phenol Strong Base / High T (OCF3 Hydrolysis) Acid 5-Nitro-2-(trifluoromethoxy) benzoic acid (MAJOR IMPURITY) Radical->Acid Autoxidation (Chain Propagation)

Figure 1: Primary degradation pathways. The autoxidation to carboxylic acid is the dominant mode of failure in storage.

Diagnostic Troubleshooting Guide
SymptomProbable CauseConfirmation TestCorrective Action
White precipitate in yellow oil/solidAutoxidation to Benzoic Acid derivative. The acid is often less soluble than the aldehyde.1H-NMR: Check for broad singlet at ~13 ppm (COOH).LC-MS: Mass shift +16 Da (M+O).Perform Protocol A (Bicarbonate Wash) to remove acid. Store under Argon.
Etching of glassware or pH dropHydrolysis of

group releasing HF (rare, requires extreme conditions).
19F-NMR: Loss of signal at -58 ppm; appearance of fluoride peak (~ -120 ppm).STOP. Neutralize immediately with Calcium Carbonate. Review pH compatibility (avoid pH > 12).
New peak at M+18 in LC-MSHydration to Gem-Diol. Common in electron-deficient aldehydes.LC-MS: Peak disappears in non-aqueous injection.None usually required.[1] Equilibrium shifts back to aldehyde in organic solvents.
Yield loss in basic reactionCannizzaro Reaction (Disproportionation to alcohol + acid).TLC: Two new spots (one more polar, one less polar than SM).Switch to non-nucleophilic bases (e.g., LiHMDS, t-BuOK) or lower temperature.

Critical FAQs

Q1: I see a significant impurity peak in my LC-MS that is +16 Da higher than my product. Is this an N-oxide?

Answer: It is almost certainly not an N-oxide. In the context of 5-nitro-2-(trifluoromethoxy)benzaldehyde, a +16 Da shift corresponds to the addition of an oxygen atom. While N-oxidation is possible in pyridines, for nitro-benzaldehydes, this signal invariably represents the carboxylic acid formed via air oxidation (


).
  • Why it happens: The

    
     and 
    
    
    
    groups withdraw electron density, making the aldehyde hydrogen more acidic and the C-H bond weaker towards radical abstraction [1].
  • Resolution: If the impurity is <5%, you can proceed with most reactions (e.g., reductive amination) by using a slight excess of reagents. If >5%, purify using Protocol A .

Q2: Can I use strong bases (NaOH, KOH) with this compound?

Answer: Proceed with extreme caution. While the trifluoromethoxy group is generally stable, the specific electronic environment (ortho/para to nitro) activates the ring for Nucleophilic Aromatic Substitution (SNAr) .

  • The Risk: Hydroxide ions can attack the aromatic ring, displacing the

    
     group (releasing toxic fluoride) or the 
    
    
    
    group [2].
  • Recommendation: Use carbonate bases (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (DIPEA, DBU) whenever possible. If a strong base is required, keep the temperature
    
    
    .
Q3: My aldehyde has turned into a solid block. Can I melt it?

Answer: Do not heat without verifying purity. Pure 5-nitro-2-(trifluoromethoxy)benzaldehyde has a relatively low melting point (often semi-solid or low-melting solid depending on exact purity). However, the carboxylic acid impurity has a much higher melting point .

  • Danger: Heating a mixture of aldehyde and its autoxidation product can accelerate further decomposition or thermal instability of the nitro group.

  • Action: Dissolve a small sample in DCM. If a white solid remains insoluble, it is the acid impurity. Filter it off before attempting to use the material.

Experimental Protocols

Protocol A: Purification via Bicarbonate Wash (Removal of Acid Impurity)

Use this protocol if your aldehyde contains >5% benzoic acid impurity.

Reagents: Dichloromethane (DCM) or Ethyl Acetate, Saturated Aqueous Sodium Bicarbonate (


), Brine.
  • Dissolution: Dissolve the crude 5-nitro-2-(trifluoromethoxy)benzaldehyde in DCM (10 mL per gram of compound).

  • Wash 1 (Neutralization): Transfer to a separatory funnel. Add Saturated

    
     (1:1 volume ratio). Shake gently but thoroughly. Vent frequently (CO2 gas will evolve as the acid is neutralized).
    
    • Mechanism:[2][3]

      
      .
      
  • Separation: Allow layers to separate. The bottom organic layer contains your aldehyde; the top aqueous layer contains the impurity (benzoate).

  • Wash 2 (Brine): Wash the organic layer with saturated brine to remove trapped water.

  • Drying: Dry the organic layer over Anhydrous

    
     (Magnesium Sulfate). Do not use strong acidic drying agents.
    
  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at

    
    .
    
Protocol B: Decision Tree for Reaction Setup

Use this workflow to determine the safe operating window for your experiment.

DecisionTree Start Start: Reaction Planning BaseCheck Does reaction require Base? Start->BaseCheck StrongBase Is pKa of base > 15? (e.g., NaH, LDA, NaOH) BaseCheck->StrongBase Yes Inert CRITICAL Use Inert Atmosphere (N2/Ar) BaseCheck->Inert No (Oxidation/Reduction) TempCheck Is Temp > 50°C? StrongBase->TempCheck Yes Safe PROCEED Standard Protocols StrongBase->Safe No (Weak Base) TempCheck->Safe No (Low Temp) Caution CAUTION Monitor for SNAr (F- release) TempCheck->Caution Yes

Figure 2: Operational safety logic for handling electron-deficient benzaldehydes.

References

  • Lippincott, M., et al. "Autoxidation of Benzaldehydes: Mechanism and Inhibition." Journal of Organic Chemistry, 2014.
  • Leroux, F. R., et al. "The Trifluoromethoxy Group: Properties and Synthetic Applications." Chemical Reviews, 2005.

  • BenchChem Technical Support. "Trifluoromethyl Group Stability in Imidazole Synthesis." (Analogous stability data for fluorinated groups).

  • Thermo Fisher Scientific. "Safety Data Sheet: p-(Trifluoromethoxy)benzaldehyde." (Handling and Storage data).[1][4][5][6][7][8][9]

  • ScienceMadness & ResearchGate Archives. "Purification of Benzaldehyde from Benzoic Acid Impurity." (Standard protocols for aldehyde purification).

Sources

Technical Support Center: Strategies for Improving the Solubility of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS No. 1214352-10-9). This guide is designed for researchers, chemists, and drug development professionals to address common solubility challenges encountered during experimental work. We provide in-depth, field-proven insights and validated protocols to help you achieve successful dissolution for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nitro-2-(trifluoromethoxy)benzaldehyde and what are its general properties?

A1: 5-Nitro-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C₈H₄F₃NO₃.[1] It is characterized by a benzene ring substituted with an aldehyde (-CHO), a nitro (-NO₂) group, and a trifluoromethoxy (-OCF₃) group.

PropertyDescriptionSource
CAS Number 1214352-10-9[1]
Molecular Weight 219.12 g/mol [1]
Physical Form Pale-yellow to Yellow-brown Solid[1]
Purity Typically ≥95%[1]

The combination of the planar aromatic ring, the highly electronegative nitro and trifluoromethoxy groups, and its solid state at room temperature suggests strong intermolecular forces and a rigid crystal lattice structure. These factors are primary contributors to its limited solubility in many common solvents.

Q2: I'm having trouble dissolving the compound. Why is it poorly soluble?

A2: The poor solubility of 5-Nitro-2-(trifluoromethoxy)benzaldehyde stems directly from its molecular structure:

  • Aromatic Benzene Ring: The core structure is a non-polar, hydrophobic benzene ring, which limits its affinity for polar solvents like water.[2]

  • Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic (fat-loving) and hydrophobic, significantly decreasing the molecule's ability to dissolve in aqueous or highly polar protic solvents.

  • Nitro Group (-NO₂): While the nitro group is polar, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule. In many aromatic nitro compounds, this group contributes to strong crystal lattice interactions, which require significant energy to disrupt.[3]

  • Solid State: As a solid, the compound's molecules are tightly packed in a crystal lattice. A suitable solvent must provide enough energy to overcome these lattice forces and solvate the individual molecules.

Essentially, the molecule possesses both polar (nitro, aldehyde) and highly non-polar (benzene ring, -OCF₃) regions, making it challenging to match with a single solvent that can effectively solvate all parts of the molecule.

Q3: What are the best initial solvents to try for general-purpose dissolution?

A3: For a compound with this mixed polarity, polar aprotic solvents are the most effective starting point. They possess a large dipole moment to interact with the polar groups but lack acidic protons, which can sometimes interfere with reactivity.

Initial Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

  • Tetrahydrofuran (THF)

These solvents are generally effective for creating concentrated stock solutions for subsequent dilution or for use in organic synthesis.[4][5]

Troubleshooting Guide: Common Solubility Issues & Solutions

This section provides structured solutions to specific problems you may encounter in the lab.

Issue 1: The compound is not dissolving in my aqueous buffer for a biological assay.

This is the most common challenge. Introducing an organic compound into an aqueous system requires a careful co-solvent strategy. Direct addition to buffer will almost certainly fail.

Root Cause Analysis:

The high lipophilicity of the trifluoromethoxy group and benzene ring makes the compound immiscible in water-based media. The hydrophobic effect drives the molecules to aggregate and precipitate rather than dissolve.[2]

Solution: The Co-Solvent Stock Solution Method

The universally accepted technique is to first dissolve the compound in a minimal amount of a water-miscible organic solvent to create a highly concentrated stock solution. This stock is then diluted into the final aqueous buffer.[6]

  • DMSO: The gold standard due to its powerful solvating ability and relatively low toxicity at low final concentrations.

  • Ethanol (EtOH): A good alternative, particularly if DMSO interferes with the assay.[6][7]

  • Weigh Compound: Accurately weigh 2.19 mg of 5-Nitro-2-(trifluoromethoxy)benzaldehyde (MW = 219.12 g/mol ).

  • Add Solvent: Add the powder to a clean, dry microcentrifuge tube or vial. Add 1.0 mL of high-purity DMSO.

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If solids remain, gently warm the solution in a 30-40°C water bath for 5-10 minutes. Caution: Check compound stability at elevated temperatures if not known.

    • Briefly sonicate the vial in a bath sonicator for 5 minutes.

  • Verify Dissolution: Inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Dilution: This 10 mM stock can now be serially diluted into your assay buffer. For example, a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer) will yield a final concentration of 10 µM with a final DMSO concentration of only 0.1%.

Critical Control: Always run a "vehicle control" in your experiment, which contains the same final concentration of the organic solvent (e.g., 0.1% DMSO) but no compound. This ensures that any observed effects are due to the compound and not the solvent.[6]

G cluster_0 Stock Solution Preparation cluster_1 Final Assay Preparation weigh 1. Weigh Solid Compound add_solvent 2. Add Minimal DMSO/EtOH weigh->add_solvent dissolve 3. Vortex / Warm / Sonicate add_solvent->dissolve verify 4. Visually Confirm Dissolution dissolve->verify dilute 5. Pipette Stock into Aqueous Buffer verify->dilute Proceed to Dilution stock Concentrated Stock (e.g., 10 mM in DMSO) mix 6. Vortex Final Solution dilute->mix assay Ready for Assay (e.g., 10 µM in 0.1% DMSO) mix->assay caption Workflow for Aqueous Assay Preparation

Sources

Validation & Comparative

Comparative Guide: 5-Nitro-2-(trifluoromethoxy)benzaldehyde vs. 2-Nitro-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fluorinated aromatic intermediates, the positional isomers 5-Nitro-2-(trifluoromethoxy)benzaldehyde and 2-Nitro-5-(trifluoromethoxy)benzaldehyde represent distinct chemical entities with divergent reactivity profiles. While they share identical molecular weights and functional groups, their behaviors are governed by the "Ortho Effect" and differing electronic vectors.

  • 5-Nitro-2-(trifluoromethoxy)benzaldehyde (Isomer A): A chemically stable scaffold primarily used as a building block for indoles and quinolines via condensation reactions. It is the thermodynamic product of nitration.

  • 2-Nitro-5-(trifluoromethoxy)benzaldehyde (Isomer B): A photochemically active molecule. The proximity of the nitro and aldehyde groups renders it susceptible to the Ciamician-Dennstedt rearrangement under UV light, making it valuable for photolabile protecting group (PPG) strategies but requiring light-shielded storage.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Feature5-Nitro-2-(trifluoromethoxy)benzaldehyde2-Nitro-5-(trifluoromethoxy)benzaldehyde
CAS Number 160503-78-6 1806336-98-0
Molecular Formula C₈H₄F₃NO₄C₈H₄F₃NO₄
Molecular Weight 235.12 g/mol 235.12 g/mol
Appearance Pale yellow crystalline solidYellow to orange solid
Melting Point 72–76 °C (Typical)55–60 °C (Estimated)
Key Reactivity Nucleophilic addition, ReductionPhotochemical rearrangement , Condensation
Storage Standard cool, dry placeProtect from light , 2–8 °C

Synthetic Accessibility & Pathways

The synthesis of these isomers relies on the directing effects of the substituents on the parent benzaldehyde or trifluoromethoxybenzene rings. The trifluoromethoxy group (–OCF₃) is an ortho/para director (due to oxygen lone pairs) but deactivating (due to strong induction). The aldehyde group (–CHO) is a strong meta director .

Synthetic Workflow Diagram

Synthesis cluster_legend Mechanism Note StartA 2-(Trifluoromethoxy)benzaldehyde (CAS 94651-33-9) Reagent HNO3 / H2SO4 (Nitration) StartA->Reagent StartB 3-(Trifluoromethoxy)benzaldehyde (CAS 52771-21-8) StartB->Reagent ProdA 5-Nitro-2-(trifluoromethoxy)benzaldehyde (Major Product) Reagent->ProdA Directs Para to OCF3 Meta to CHO ProdB 2-Nitro-5-(trifluoromethoxy)benzaldehyde (Major Product) Reagent->ProdB Directs Para to OCF3 Ortho to CHO Note1 Isomer A: Cooperative Directing Effects Isomer B: Competitive/Steric Effects

Figure 1: Divergent synthetic pathways based on starting material regiochemistry.

Mechanistic Insight[8][9][10]
  • Isomer A Synthesis: Nitration of 2-(trifluoromethoxy)benzaldehyde is highly regioselective. The –OCF₃ group directs para to position 5.[1] The –CHO group directs meta to position 5.[1] These effects reinforce each other, leading to high yields of the 5-nitro isomer.

  • Isomer B Synthesis: Nitration of 3-(trifluoromethoxy)benzaldehyde is more complex. The –OCF₃ group directs para (to position 6, which becomes 2) or ortho (to position 2 or 4). The –CHO group directs meta (to position 5). However, experimental data on meta-substituted benzotrifluorides/ethers suggests that nitration often occurs ortho to the aldehyde (position 2) due to the strong activation at the para position relative to the ether oxygen.

Reactivity Profile: The "Ortho Effect"

The defining difference between these two compounds is the Ciamician-Dennstedt Rearrangement , which is exclusive to Isomer B .

Photochemical Lability of Isomer B

When 2-Nitro-5-(trifluoromethoxy)benzaldehyde is exposed to UV light (λ > 300 nm), the nitro group abstracts a hydrogen atom from the formyl group. This initiates a rearrangement sequence yielding 2-nitroso-5-(trifluoromethoxy)benzoic acid .

Implications for Researchers:

  • Stability: Isomer B must be handled in amber glassware.

  • Application: This reactivity is exploited in Photolabile Protecting Groups (PPGs) .[2] The aldehyde can be protected as an acetal; upon irradiation, the acetal hydrolyzes as the nitro group rearranges, releasing the "caged" alcohol or diol.

Electronic Activation (SNAr)

Both isomers possess an electron-deficient ring due to the nitro and trifluoromethoxy groups.

  • Isomer A (5-Nitro): The nitro group is para to the –OCF₃ group. While –OCF₃ is generally stable, the ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) if a better leaving group (like F or Cl) were present.[3] As is, the aldehyde is highly electrophilic, making it excellent for condensation reactions (e.g., Knoevenagel).

  • Isomer B (2-Nitro): The nitro group is ortho to the aldehyde. This steric crowding can retard nucleophilic attack at the carbonyl carbon compared to Isomer A, but it enables specific heterocycle syntheses (e.g., indoles via the Reissert synthesis).

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde (Isomer A)

Objective: Regioselective nitration of the parent aldehyde.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Cool to 0 °C using an ice-salt bath.

  • Acid Preparation: Add concentrated H₂SO₄ (50 mL) to the flask.

  • Substrate Addition: Slowly add 2-(trifluoromethoxy)benzaldehyde (10.0 g, 52.6 mmol) dropwise, maintaining internal temperature < 5 °C.

  • Nitration: In a separate beaker, mix fuming HNO₃ (3.5 mL) with concentrated H₂SO₄ (10 mL). Add this mixture dropwise to the reaction flask over 30 minutes. Caution: Exothermic.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC (20% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The product should precipitate as a pale solid.

  • Isolation: Filter the solid, wash copiously with cold water (until pH neutral), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) to afford pale yellow needles.

Protocol 2: Photochemical Stability Test (Differentiation Assay)

Objective: To distinguish Isomer A from Isomer B using UV reactivity.

  • Preparation: Dissolve 10 mg of the unknown isomer in 1 mL of CDCl₃ (for NMR) or Acetonitrile (for HPLC).

  • Control: Keep one aliquot in the dark (wrapped in foil).

  • Irradiation: Expose the second aliquot to a UV lamp (365 nm) or direct sunlight for 1 hour.

  • Analysis:

    • Isomer A: ¹H NMR remains unchanged. Aldehyde peak (~10.4 ppm) persists.

    • Isomer B: Significant degradation. Appearance of a carboxylic acid peak (~13 ppm) and loss of the aldehyde proton signal, indicating conversion to the nitroso-benzoic acid derivative.

Applications in Drug Discovery[2][11]

Application DomainIsomer A (5-Nitro-2-OCF3)Isomer B (2-Nitro-5-OCF3)
Scaffold Synthesis Precursor for 5-(trifluoromethoxy)indole derivatives via reduction and cyclization.Precursor for indigo dyes and anthranilic acid derivatives.
Caging Groups Not applicable (stable).Used as a photocleavable linker for drug delivery systems.
Bioisosteres Used to probe the electronic effect of the OCF3 group in the para position to the pharmacophore.Used to introduce steric bulk and electron withdrawal at the ortho position.

Safety & Handling

  • Energetic Potential: Both compounds are nitro-aromatics. While not primary explosives, they can decompose violently at high temperatures. Do not heat above 150 °C without DSC testing.

  • Toxicity: Likely skin and eye irritants.[4][1] The trifluoromethoxy group is lipophilic, potentially increasing skin absorption. Use nitrile gloves and work in a fume hood.

  • Specific Hazard for Isomer B: Store in amber vials. Accidental exposure to light can degrade the reagent, generating nitroso compounds which are potentially genotoxic.

References

  • SynQuest Laboratories. (n.d.). 5-Nitro-2-(trifluoromethoxy)benzaldehyde Product Page. Retrieved from (CAS Verification).

  • BLD Pharm. (n.d.). 2-Nitro-5-(trifluoromethoxy)benzaldehyde Product Data. Retrieved from (CAS Verification).

  • Ciamician, G., & Silber, P. (1901). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft, 34(2), 2040-2046. (Foundational mechanism for ortho-nitrobenzaldehyde rearrangement).
  • BenchChem. (2025).[2][3] Application Notes: Nitration of Trifluoromethoxybenzene Derivatives. (Synthetic methodology support).

  • Sigma-Aldrich. (n.d.).

Sources

comparative reactivity of nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Nitrobenzaldehyde Derivatives for Synthetic Chemists

In the landscape of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and downstream success. For researchers, scientists, and drug development professionals, substituted benzaldehydes are foundational building blocks. Among these, the nitrobenzaldehyde isomers—ortho (2-), meta (3-), and para (4-)—present a compelling study in how substituent position fundamentally dictates chemical behavior. The potent electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aldehyde, yet its effect is not uniform across the isomers.

This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-nitrobenzaldehyde. We will move beyond simple rules to explore the nuanced interplay of electronic and steric effects, supported by mechanistic insights and quantitative data, to empower chemists in making informed decisions for their synthetic strategies.

The Foundation: Electronic and Steric Effects

The reactivity of the aldehyde group in nitrobenzaldehydes is governed primarily by the electrophilicity of the carbonyl carbon. The nitro group (–NO₂) is a powerful electron-withdrawing group, operating through two distinct mechanisms: the inductive effect (-I) and the resonance effect (-M).[1]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position, weaker at the meta, and weakest at the para position.[2]

  • Resonance Effect (-M): The nitro group can delocalize electron density from the ring through the pi system. This effect is only operative when the nitro group is in the ortho or para position, as it allows for direct conjugation with the aldehyde group. This delocalization significantly increases the partial positive charge on the carbonyl carbon.[3] In the meta position, the nitro group cannot enter into direct resonance with the aldehyde.[3][4]

  • Steric Hindrance: The physical bulk of the nitro group in the ortho position can impede the approach of nucleophiles to the adjacent aldehyde group, a factor that is absent in the meta and para isomers.[5]

These competing and cooperating effects create a unique reactivity profile for each isomer.

G cluster_ortho ortho-Nitrobenzaldehyde cluster_meta meta-Nitrobenzaldehyde cluster_para para-Nitrobenzaldehyde ortho_ring Benzene Ring ortho_cho CHO ortho_ring->ortho_cho C1 ortho_no2 NO₂ ortho_ring->ortho_no2 C2 ortho_effects Strong -I (Inductive) Strong -M (Resonance) High Steric Hindrance meta_ring Benzene Ring meta_cho CHO meta_ring->meta_cho C1 meta_no2 NO₂ meta_ring->meta_no2 C3 meta_effects Moderate -I (Inductive) No -M on CHO Minimal Steric Hindrance para_ring Benzene Ring para_cho CHO para_ring->para_cho C1 para_no2 NO₂ para_ring->para_no2 C4 para_effects Weak -I (Inductive) Strong -M (Resonance) No Steric Hindrance

Fig. 1: Influence of electronic and steric effects on nitrobenzaldehyde isomers.

Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes. The rate is highly sensitive to the electrophilicity of the carbonyl carbon, which is directly influenced by the nitro group's position.[6][7] Generally, electron-withdrawing groups accelerate these reactions.[8][9]

The expected order of reactivity towards nucleophiles is para > ortho > meta .

  • para-Nitrobenzaldehyde: Exhibits the highest reactivity in many cases. The powerful -M effect strongly activates the carbonyl group, and the absence of steric hindrance allows for easy nucleophilic approach.[3][5]

  • ortho-Nitrobenzaldehyde: While electronically similar to the para isomer due to the strong -I and -M effects, its reactivity is often tempered by the steric hindrance of the adjacent nitro group.[5] However, in some reactions, the strong combined electron-withdrawing effect can overcome the steric barrier, making it more reactive than the meta isomer.[1]

  • meta-Nitrobenzaldehyde: Is the least reactive of the three. The activating influence is limited to the -I effect, as the -M effect does not extend to the aldehyde group.[1][3]

Case Study: The Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, provides an excellent experimental basis for comparing reactivity.[5] Aldehydes with potent electron-withdrawing groups show higher reactivity and yields.[3]

IsomerActivating EffectsSteric HindranceTypical Yield
para-Nitrobenzaldehyde Strong -I, Strong -MNoneExcellent[3]
ortho-Nitrobenzaldehyde Strong -I, Strong -MHighGood to Excellent
meta-Nitrobenzaldehyde Moderate -IMinimalGood
Benzaldehyde (Reference) NoneNoneModerate

Table 1: Comparison of Nitrobenzaldehyde Isomers in the Knoevenagel Condensation. Data synthesized from typical results in organic chemistry literature.[3]

The data consistently shows that 4-nitrobenzaldehyde gives slightly higher yields than its isomers, which is in line with its ideal combination of strong electronic activation and zero steric hindrance.[3]

Oxidation to Nitrobenzoic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. While one might expect the more electrophilic aldehydes to react faster, the mechanism of oxidation can be complex. In a comparative study using benzyltrimethylammonium chlorobromate, both nitro-substituted benzaldehydes were found to react significantly slower than unsubstituted benzaldehyde.[5] This is attributed to the deactivating effect of the nitro group on this specific type of oxidation. Interestingly, under these conditions, 2-nitrobenzaldehyde showed a slightly higher rate of oxidation than 4-nitrobenzaldehyde, suggesting that the reaction mechanism is not solely dependent on carbonyl electrophilicity.[5]

Reduction Reactions

The selective reduction of either the aldehyde or the nitro group is a common synthetic challenge.

  • Reduction of the Aldehyde Group: For reduction by nucleophilic reducing agents like sodium borohydride (NaBH₄), the reactivity trend generally follows that of nucleophilic addition. The aldehyde group of 4-nitrobenzaldehyde is expected to be slightly more susceptible to reduction than the other isomers due to its greater electrophilicity.[5]

  • Reduction of the Nitro Group: The nitro group in all three isomers can be selectively reduced to an amine using reagents like iron powder in an acidic medium or via catalytic hydrogenation.[5] This transformation is a cornerstone for the synthesis of aminobenzaldehydes and their derivatives.

Quantitative Analysis: The Hammett Equation

To move from a qualitative to a quantitative understanding, we can employ the Hammett equation, a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[10][11][12]

The equation is given by: log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (H).

  • σ (sigma) is the substituent constant, which measures the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group.[10]

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[11]

The Hammett constant for a meta-nitro group (σ_meta) is +0.71, signifying a strong electron-withdrawing effect.[10] For a para-nitro group (σ_para), the value is +0.78, indicating an even stronger effect due to the combination of inductive and resonance influences. These quantitative values firmly support the observed reactivity trends in reactions favored by reduced electron density, such as nucleophilic addition.

Spectroscopic Signatures for Isomer Validation

Unambiguous identification of the correct isomer is critical before commencing any reaction. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive fingerprint for each derivative.[13]

IsomerAldehyde Proton (¹H, δ, ppm)Carbonyl Carbon (¹³C, δ, ppm)Key Aromatic Signals (¹H, δ, ppm)
2-Nitrobenzaldehyde ~10.42~189.2~8.12 (d), 7.96 (d), 7.81 (t)
3-Nitrobenzaldehyde ~10.14~190.1~8.70 (s), 8.50 (d), 8.27 (d)
4-Nitrobenzaldehyde ~10.18~190.5~8.40 (d), 8.11 (d)

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts for Nitrobenzaldehyde Isomers (Solvent: CDCl₃). Data is illustrative and sourced from typical spectroscopic values.[13]

A key diagnostic feature is the aldehyde proton in the ¹H NMR spectrum. In 2-nitrobenzaldehyde, this proton is significantly deshielded and shifted downfield (~10.42 ppm) compared to its isomers due to the through-space anisotropic effect of the proximate nitro group.[13]

Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for a Knoevenagel condensation includes steps for purification and characterization, ensuring the identity and purity of the final product.

Protocol: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile

This protocol details the synthesis of 2-(4-nitrobenzylidene)malononitrile, a common reaction used to illustrate the enhanced reactivity of activated benzaldehydes.

Fig. 2: Experimental workflow for Knoevenagel condensation.

Materials:

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (reagent grade)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Standard laboratory glassware (round-bottom flask, reflux condenser) and magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Nitrobenzaldehyde in a minimal amount of warm ethanol.[3]

  • Addition: To the stirred solution, add malononitrile followed by a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux. The reaction is typically rapid, and the product may begin to precipitate. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete (typically 1-2 hours), remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: For highest purity, recrystallize the crude product from hot ethanol.

  • Characterization: Dry the purified yellow crystals and determine the yield. Confirm the structure and purity via melting point analysis and NMR spectroscopy.

Conclusion

The comparative reactivity of nitrobenzaldehyde isomers is a nuanced interplay of inductive effects, resonance effects, and steric hindrance. For reactions sensitive to carbonyl electrophilicity, such as nucleophilic additions, para-nitrobenzaldehyde is often the most reactive isomer due to its powerful, unhindered electronic activation. The reactivity of ortho-nitrobenzaldehyde is a competition between strong electronic activation and significant steric hindrance. The meta-nitrobenzaldehyde isomer is consistently the least activated towards nucleophiles, as its nitro group cannot exert a resonance-withdrawing effect on the aldehyde. A thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes, the optimization of reaction conditions, and the successful development of novel chemical entities.

References

  • A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Benchchem.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
  • The Electron-Withdrawing Power of the Nitro Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide. Benchchem.
  • A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Use electronic factors to explain why 4-nitrobenzaldehyde readily undergoes nucleophilic addition compared to 4-methoxybenzaldehyde. Filo.
  • p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Vaia.
  • A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. Benchchem.
  • An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties. Benchchem.
  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs.
  • Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems.
  • A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde. Benchchem.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Hammett equ
  • 26.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.